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  • Product: hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile
  • CAS: 1423025-07-3

Core Science & Biosynthesis

Foundational

physical and chemical properties of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile, a bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolidine and morpholine scaffolds are privileged structures in numerous biologically active molecules, and their fusion into a rigid bicyclic system offers unique conformational constraints and physicochemical properties.[1][2][3] This document details the structural features, predicted physicochemical parameters, and expected spectral characteristics of the title compound. Furthermore, a plausible synthetic approach and potential chemical reactivity are discussed, supported by established methodologies for related heterocyclic systems. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics by providing a foundational understanding of this promising molecular scaffold.

Introduction: The Significance of Fused Heterocyclic Scaffolds

The convergence of pyrrolidine and morpholine ring systems into a single molecular entity, hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile, presents a compelling scaffold for medicinal chemistry. Both parent heterocycles are independently recognized for their prevalence in approved drugs and their ability to impart favorable pharmacokinetic properties. The morpholine ring, with its ether and amine functionalities, can enhance aqueous solubility and metabolic stability, while the pyrrolidine moiety is a common feature in a vast array of natural products and synthetic compounds with diverse biological activities. The fusion of these two rings into a bicyclic system reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. The introduction of a carbonitrile group further provides a versatile handle for chemical modification and potential interactions with target proteins.

Physicochemical Properties

Due to the limited availability of experimental data in the public domain for this specific molecule, the following table summarizes its basic and predicted physicochemical properties. These predictions are based on computational models and the known properties of related chemical structures.

PropertyValueSource/Method
Molecular Formula C₈H₁₂N₂O[1]
Molecular Weight 152.19 g/mol [1]
CAS Number 1461689-31-5 (for 3R,8aR enantiomer)[1]
Predicted Boiling Point ~250-300 °C at 760 mmHgPrediction based on related heterocyclic compounds
Predicted Melting Point Not available-
Predicted Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in non-polar solvents. Expected to have some aqueous solubility due to the morpholine and nitrile functionalities.General knowledge of morpholine and nitrile containing compounds.
Predicted LogP ~0.5 - 1.5Computational prediction
Predicted pKa (of the amine) ~7.5 - 8.5Prediction based on the pKa of related bicyclic amines

Spectral Characterization (Predicted)

The following sections detail the expected spectral characteristics of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile based on the functional groups present in the molecule.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the precise chemical shifts and coupling constants without experimental data is challenging. However, the expected regions for the proton and carbon signals can be estimated. Advanced computational software can provide more accurate predictions.

¹H NMR (Predicted):

  • Protons on the pyrrolidine and morpholine rings: A complex series of multiplets is expected in the range of 1.5-4.0 ppm . The protons adjacent to the nitrogen and oxygen atoms will be shifted downfield.

  • Proton at the 3-position (adjacent to the nitrile): This proton is expected to appear as a multiplet in the range of 3.0-4.0 ppm , influenced by the electron-withdrawing nitrile group and the adjacent oxygen and nitrogen atoms.

¹³C NMR (Predicted):

  • Carbons of the pyrrolidine and morpholine rings: Signals are expected in the range of 20-70 ppm . Carbons adjacent to the heteroatoms (N and O) will be in the lower field region of this range.

  • Carbon at the 3-position: This carbon, attached to the nitrile group, is predicted to be in the range of 40-50 ppm .

  • Nitrile Carbon (C≡N): The carbon of the nitrile group is expected to have a characteristic chemical shift in the range of 115-125 ppm .

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the functional groups present.

  • C-H stretching (alkane): Strong to medium absorption bands are expected in the 2850-3000 cm⁻¹ region.

  • C≡N stretching (nitrile): A sharp, medium-intensity absorption band is predicted in the 2220-2260 cm⁻¹ region. This is a highly characteristic peak for the nitrile functional group.

  • C-O-C stretching (ether): A strong, characteristic absorption band is expected in the 1070-1150 cm⁻¹ region, typical for the ether linkage in the morpholine ring.

  • C-N stretching (amine): Medium to weak absorption bands are expected in the 1020-1250 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 152. The fragmentation pattern will be characteristic of the bicyclic structure.

  • Molecular Ion (M⁺): A peak at m/z = 152 corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways (Predicted):

    • Loss of the nitrile group (•CN, 26 Da) to give a fragment at m/z = 126 .

    • Cleavage of the morpholine ring, potentially leading to the loss of ethylene oxide (C₂H₄O, 44 Da) or related fragments.

    • Fragmentation of the pyrrolidine ring.

    • Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines.

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential synthetic approach could involve a multi-step sequence starting from readily available precursors. One possible strategy is an intramolecular cyclization reaction.

Synthetic Pathway A Pyrrolidine-2-methanol B Intermediate A A->B 1. Protection (e.g., Boc) 2. Activation of OH (e.g., TsCl) C Intermediate B B->C Reaction with 2-aminoacetonitrile D Target Molecule C->D Intramolecular Cyclization

A proposed synthetic workflow.

Experimental Protocol (Conceptual):

  • Protection and Activation: L-prolinol is N-protected (e.g., with a Boc group) and the primary alcohol is activated, for instance, by conversion to a tosylate.

  • Nucleophilic Substitution: The activated alcohol is reacted with a suitable nucleophile, such as the anion of a protected 2-aminoacetonitrile derivative.

  • Deprotection and Intramolecular Cyclization: Removal of the protecting groups would be followed by an intramolecular cyclization to form the morpholine ring. The final step would be the formation of the nitrile at the 3-position, which could be introduced earlier in the synthesis.

Chemical Reactivity

The chemical reactivity of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is dictated by its functional groups: the tertiary amine, the ether linkage, and the nitrile group.

  • Tertiary Amine: The nitrogen atom is basic and can be protonated to form a salt. It can also act as a nucleophile in reactions with electrophiles.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can also be reduced to a primary amine. The carbon of the nitrile is electrophilic and can be attacked by nucleophiles.

  • Ring System: The bicyclic system is saturated and generally stable. Ring-opening reactions would require harsh conditions.

Reactivity Molecule Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile Amine Tertiary Amine (Basic, Nucleophilic) Molecule->Amine Functional Group Nitrile Nitrile Group (Hydrolysis, Reduction, Nucleophilic Attack) Molecule->Nitrile Functional Group Ring Bicyclic System (Generally Stable) Molecule->Ring Structural Feature

Key reactive sites and features.

Applications in Drug Discovery

The hexahydro-1H-pyrrolo[2,1-c]morpholine scaffold is a "lead-like" structure, possessing a favorable molecular weight and LogP for drug development. The rigid conformation can lead to improved target selectivity and potency.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: The morpholine moiety is known to improve blood-brain barrier permeability in some cases.

  • Oncology: Pyrrolidine and morpholine derivatives have been explored as anticancer agents.

  • Infectious Diseases: Fused heterocyclic systems are present in many antibacterial and antiviral agents.

The nitrile group can act as a hydrogen bond acceptor or be used as a synthetic handle to introduce other functionalities to modulate the biological activity and pharmacokinetic properties of the molecule.

Conclusion

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile represents a promising and underexplored scaffold for the development of novel therapeutic agents. This technical guide has provided a summary of its known and predicted physicochemical and spectral properties, along with a plausible synthetic strategy and an overview of its potential reactivity. The unique combination of a rigid bicyclic framework with the versatile nitrile functionality makes this compound an attractive starting point for the design of new molecules with tailored biological activities. Further experimental investigation is warranted to fully elucidate the properties and potential of this intriguing heterocyclic system.

References

  • Appchem. (3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile | 1461689-31-5. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 23). Exploring the Applications of Pyrrolidine Derivatives in Medicinal Chemistry. Available at: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

Sources

Exploratory

molecular weight and exact mass of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile

Title : Technical Whitepaper: Structural Elucidation, Molecular Weight, and Exact Mass Determination of Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile Executive Summary Bicyclic morpholine derivatives, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Technical Whitepaper: Structural Elucidation, Molecular Weight, and Exact Mass Determination of Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile

Executive Summary

Bicyclic morpholine derivatives, particularly sp3-rich scaffolds like hexahydro-1H-pyrrolo[2,1-c]morpholine, are increasingly utilized in modern drug discovery. They offer a rigid three-dimensional conformation, improved blood-brain barrier (BBB) permeability, and a well-balanced lipophilic-hydrophilic profile, making them ideal candidates for central nervous system (CNS) therapeutics and kinase inhibitors [1]. This technical guide provides an authoritative breakdown of the , alongside a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its analytical verification.

Chemical Identity & Structural Elucidation

To understand the mass properties of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile, we must first deconstruct its chemical formula:

  • Core Scaffold : The parent ring system is a pyrrolo[2,1-c][1,4]oxazine. The fully saturated "hexahydro" form is a fused bicyclic system containing a 5-membered pyrrolidine ring and a 6-membered morpholine ring sharing a nitrogen and an adjacent carbon. This core radical contributes C7​H12​NO .

  • Functional Group : The addition of a carbonitrile group (-C≡N) at the 3-position adds one carbon and one nitrogen ( CN ).

  • Empirical Formula : C7​H12​NO+CN=C8​H12​N2​O .

Based on the empirical formula C8​H12​N2​O , we calculate the two critical mass metrics used in analytical chemistry:

  • Molecular Weight (Average Mass) : Calculated using the standard atomic weights of elements, reflecting their natural isotopic abundance.

  • Exact Mass (Monoisotopic Mass) : Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C , 1H , 14N , 16O ). This is the critical value targeted in exact mass databases such as [2].

Table 1: Physicochemical Properties Summary

PropertyValueCalculation Basis
Chemical Name Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrileIUPAC Nomenclature
Empirical Formula C8​H12​N2​O Structural derivation
Molecular Weight 152.197 g/mol C(12.011×8)+H(1.008×12)+N(14.007×2)+O(15.999×1)
Exact Mass (Monoisotopic) 152.094963 Da 12C(12.0000)+1H(1.0078)+14N(14.0031)+16O(15.9949)
Target[M+H]+ Ion Mass 153.102239 DaExact Mass + Mass of a Proton ( 1.007276 Da)

Analytical Methodology: High-Resolution Mass Spectrometry (HRMS)

In drug development, confirming the identity of a synthesized scaffold requires distinguishing it from isobaric compounds (molecules with the same nominal mass but different exact masses, such as acetanilide derivatives). High-Resolution Mass Spectrometry (HRMS) utilizing an Orbitrap or Time-of-Flight (TOF) analyzer is the gold standard for this validation [3].

Step-by-Step LC-HRMS Protocol The following protocol is a self-validating system designed to yield an exact mass measurement with a mass error of < 5 ppm.

  • Step 1: Sample Preparation

    • Action: Dissolve the analyte in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid to a final concentration of 0.1 mg/mL.

    • Causality: Formic acid acts as a proton donor. Because the bicyclic morpholine core contains a basic tertiary amine, it readily accepts a proton. This pre-ionization in solution maximizes the yield of the [M+H]+ precursor ion during electrospray ionization (ESI), ensuring a high signal-to-noise ratio.

  • Step 2: Ultra-High-Performance Liquid Chromatography (UHPLC) Separation

    • Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 1.7 µm particle size). Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: While HRMS can theoretically analyze direct infusions, UHPLC separation is critical to resolve the target analyte from synthetic byproducts or matrix salts. Co-eluting salts cause "ion suppression" in the ESI source, which can quench the analyte signal and skew mass accuracy.

  • Step 3: Electrospray Ionization (ESI+)

    • Action: Operate the ESI source in positive ion mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

    • Causality: The positive mode is specifically chosen to target the protonated amine [M+H]+ . The high desolvation temperature ensures rapid evaporation of the aqueous/organic droplets, releasing the bare gas-phase ions into the mass analyzer without thermal degradation of the rigid bicyclic scaffold.

  • Step 4: Orbitrap Mass Analysis

    • Action: Acquire full-scan MS data (m/z 100–500) using an Orbitrap mass analyzer set to a resolving power of ≥60,000 FWHM (Full Width at Half Maximum) at m/z 200.

    • Causality: A resolving power of 60,000 is the threshold required to separate the target [M+H]+ ion (m/z 153.1022) from closely eluting background matrix ions or isotopic interferences [3]. This ensures the measured mass is purely derived from the target molecule, allowing for sub-ppm mass accuracy.

Workflow Visualization

Below is the logical progression of the LC-HRMS exact mass determination workflow.

LCHRMS_Workflow N1 1. Sample Preparation 0.1 mg/mL in MeOH/H2O (Ensures optimal ionization) N2 2. UHPLC Separation C18 Column, Gradient Elution (Resolves matrix interferences) N1->N2 N3 3. ESI+ Ionization Protonation to [M+H]+ (Ideal for basic morpholine N) N2->N3 N4 4. Orbitrap HRMS Resolution >60,000 FWHM (Acquires exact mass <5 ppm error) N3->N4 N5 5. Data Processing Isotope Pattern & Mass Defect (Validates C8H12N2O formula) N4->N5

Workflow for exact mass determination of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile.

Data Interpretation & Validation

To validate the experimental data against the theoretical exact mass, the mass error must be calculated using the following formula:

Mass Error (ppm)=(Theoretical MassMeasured Mass−Theoretical Mass​)×1,000,000

For hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile, the theoretical [M+H]+ mass is 153.1022 Da . If the Orbitrap measures an ion at 153.1025 Da , the mass error is approximately +1.96 ppm . In pharmaceutical quality control, a mass error of ≤5 ppm, combined with a matching 13C isotopic distribution pattern, provides unambiguous confirmation of the empirical formula C8​H12​N2​O .

Conclusion

The rigid, sp3-rich architecture of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile makes it a highly valuable building block in medicinal chemistry. Accurate determination of its molecular weight (152.197 g/mol ) and exact monoisotopic mass (152.094963 Da) is foundational for downstream drug development. By employing a rigorous LC-HRMS protocol, researchers can confidently validate the structural integrity of this bicyclic scaffold, ensuring the reliability of subsequent pharmacokinetic and pharmacodynamic assays.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. Available at:[Link]

  • Acetanilide nitrogen | C8H12N2O | CID 86590833 - PubChem, National Institutes of Health (NIH). Available at:[Link]

  • Simultaneous LC-HRMS determination of 28 benzodiazepines and metabolites in hair - PubMed Central (PMC), National Institutes of Health (NIH). Available at:[Link]

Foundational

A Proposed Mechanism of Action and In Vitro Investigative Framework for Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile

Disclaimer: This technical guide addresses the potential in vitro mechanism of action for hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile. A comprehensive review of the scientific literature reveals a significant ga...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This technical guide addresses the potential in vitro mechanism of action for hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile. A comprehensive review of the scientific literature reveals a significant gap in the direct biological characterization of this specific molecule. To date, no empirical studies detailing its signaling pathways or quantitative biological activity have been published. Consequently, this document presents a hypothesized mechanism of action based on the established activities of structurally related compounds and provides a detailed, actionable framework for its in vitro investigation.

Introduction and Postulated Biological Activity

The compound hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile belongs to a class of heterocyclic molecules containing a morpholine ring fused to a pyrrolidine system. While this specific entity remains uncharacterized in peer-reviewed literature, the broader family of morpholine derivatives has garnered significant attention in medicinal chemistry for a wide spectrum of pharmacological activities.[1] Notably, various substituted pyrrolo-fused heterocyclic scaffolds have been identified as potent modulators of key cellular signaling pathways, particularly those implicated in cancer progression.

Several studies on complex molecules incorporating the morpholine moiety have demonstrated potent inhibitory effects on the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade.[1] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[2][3]

Hypothesized Mechanism of Action:

Based on the existing evidence from related chemical scaffolds, we postulate that hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This guide outlines a systematic in vitro approach to test this hypothesis, progressing from broad cellular effects to specific molecular target engagement.

Proposed Signaling Pathway Under Investigation

The PI3K/Akt/mTOR pathway is a central signaling node. Its proposed inhibition by the test compound would disrupt downstream signaling, affecting fundamental cellular processes.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation Test_Compound Hexahydro-1H-pyrrolo[2,1-c] morpholine-3-carbonitrile Test_Compound->PI3K Hypothesized Inhibition

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway and the putative inhibitory point of the test compound.

Experimental Framework for In Vitro Mechanistic Validation

A tiered approach is proposed to efficiently evaluate the biological effects of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile. This workflow begins with broad phenotypic assays and progressively narrows the focus to the specific molecular targets within the hypothesized pathway.

Experimental_Workflow A Phase 1: Cellular Phenotype Assessment B Cell Viability / Cytotoxicity (MTT Assay) A->B Determines IC50 C Apoptosis Induction (Annexin V / PI Staining) A->C Confirms apoptotic mechanism D Phase 2: Molecular Pathway Analysis B->D Proceed if cytotoxic C->D E Western Blot Analysis of Key Pathway Proteins (p-Akt, p-mTOR, etc.) D->E Identifies pathway modulation F Direct Enzyme Inhibition (In Vitro PI3K Kinase Assay) E->F If pathway is modulated G Data Synthesis & Conclusion E->G F->G Confirms direct target

Caption: Tiered experimental workflow for investigating the mechanism of action.

Phase 1: Cellular Phenotype Assessment

The initial phase aims to determine if the compound elicits a biological response in a relevant cancer cell line (e.g., MCF-7 breast cancer or PC-3 prostate cancer, where the PI3K/Akt pathway is often hyperactive).[3]

  • Causality: This assay provides a quantitative measure of the compound's effect on cell metabolic activity, which is a proxy for cell viability and proliferation.[4][5] A dose-dependent reduction in viability is the first indicator of potential anti-cancer activity and is essential for determining the half-maximal inhibitory concentration (IC50) for subsequent experiments.

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[4]

    • Compound Treatment: Prepare serial dilutions of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile (e.g., 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle-only control (e.g., DMSO).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[6] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

    • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[4][7]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6][8]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

  • Causality: If the compound reduces cell viability, it is crucial to determine if the mechanism is apoptosis (programmed cell death) or necrosis. This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][10] A significant increase in the apoptotic cell population supports the hypothesized mechanism of action via a controlled cellular pathway.

  • Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[11] Centrifuge and wash the cells with cold PBS.

    • Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[12][13]

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]

    • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.[13]

      • Healthy cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Phase 2: Molecular Pathway Analysis

Following the observation of anti-proliferative and pro-apoptotic effects, this phase directly investigates the compound's impact on the PI3K/Akt/mTOR signaling cascade.

  • Causality: This technique provides direct evidence of pathway modulation by measuring the phosphorylation status of key proteins.[2] A decrease in the phosphorylation of Akt (at Ser473 and Thr308) and downstream targets like mTOR and S6 kinase, without a change in the total protein levels, would strongly support the hypothesis that the compound inhibits the pathway upstream.[14][15]

  • Protocol:

    • Cell Lysis: Treat cells with the compound as in the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[16]

    • SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.[17]

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[17]

      • Incubate the membrane overnight at 4°C with primary antibodies specific for:

        • Phospho-Akt (Ser473)

        • Total Akt

        • Phospho-mTOR (Ser2448)

        • Total mTOR

        • (Optional downstream targets: p-S6K, p-4E-BP1)

        • A loading control (e.g., GAPDH or β-actin).

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[17] Densitometry analysis is used to quantify changes in protein phosphorylation relative to total protein and the loading control.

  • Anticipated Data Summary:

Target ProteinTreatment GroupNormalized Density (Arbitrary Units)Fold Change vs. Control
p-Akt (Ser473) Vehicle Control1.001.0
Compound (1x IC50)0.35-2.86
Total Akt Vehicle Control1.001.0
Compound (1x IC50)0.98~1.0
p-mTOR (Ser2448) Vehicle Control1.001.0
Compound (1x IC50)0.42-2.38
Total mTOR Vehicle Control1.001.0
Compound (1x IC50)1.03~1.0
  • Causality: While Western blotting shows downstream effects, it does not confirm direct inhibition of PI3K. A cell-free kinase assay is the definitive experiment to determine if the compound directly inhibits the enzymatic activity of PI3K.[17]

  • Protocol:

    • Assay Principle: This assay measures the phosphorylation of the PI3K substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The readout can be configured in various formats, including fluorescence-based (e.g., TR-FRET) or luminescence-based (ADP-Glo).[1][18]

    • Reaction Setup: In a microplate, combine recombinant PI3K enzyme, the PIP2 substrate, and varying concentrations of the test compound.

    • Initiation: Start the kinase reaction by adding ATP.

    • Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • Detection: Add the detection reagents according to the specific kit manufacturer's protocol (e.g., ADP-Glo detection reagent or TR-FRET antibodies).

    • Data Analysis: Measure the signal (luminescence or fluorescence) and calculate the percent inhibition of PI3K activity for each compound concentration to determine a direct inhibitory IC50 value.

Conclusion and Mechanistic Synthesis

The successful execution of this experimental framework will provide a comprehensive in vitro profile of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile. If the data from these assays are consistent with the hypothesis, a clear line of evidence will be established:

  • The compound induces dose-dependent cytotoxicity (MTT Assay ).

  • The mode of cell death is primarily apoptosis (Flow Cytometry ).

  • The compound dephosphorylates key nodes in the PI3K/Akt/mTOR pathway in a cellular context (Western Blot ).

  • The compound directly inhibits the enzymatic activity of PI3K in a cell-free system (Kinase Assay ).

Collectively, these results would provide strong validation for the proposed mechanism of action, establishing hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile as a direct inhibitor of PI3K, leading to the suppression of downstream Akt/mTOR signaling, and ultimately resulting in cancer cell apoptosis and reduced proliferation. This foundational knowledge is critical for any further preclinical and drug development efforts.

References

  • Ibrahim, I. M., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Jayaraman, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • clyte labs. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. clyte. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Van de Loosdrecht, A. A., et al. (1994). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Visuttijai, K., et al. (2016). Western blot analysis of PI3K/AKT and RAS/ERK pathways. Bio-protocol. [Link]

  • Jiang, X., et al. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol. [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. USF Health. [Link]

  • Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed. [Link]

  • Alhakamy, N. A., et al. (2024). Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231. Environmental Toxicology. [Link]

  • Pratilas, C. A., et al. (2009). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. [Link]

  • ResearchGate. (n.d.). In vitro studies on synthetic PI3K/Akt/mTOR inhibitors in PC. ResearchGate. [Link]

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile

Executive Summary The hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile scaffold represents a highly privileged bicyclic motif in modern medicinal chemistry and natural product synthesis[1]. As a conformationally rest...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile scaffold represents a highly privileged bicyclic motif in modern medicinal chemistry and natural product synthesis[1]. As a conformationally restricted cyclic α -aminonitrile, its thermodynamic stability is a critical parameter for its utility as a synthetic intermediate, a covalent inhibitor warhead, or a precursor in Strecker-type amino acid syntheses. This technical guide provides an in-depth mechanistic analysis of the thermodynamic forces governing this scaffold, focusing on the interplay between ring-fusion dynamics and stereoelectronic stabilization.

Conformational Architecture and Ring Fusion

The core structure consists of a pyrrolidine ring fused to a morpholine ring, sharing a bridgehead nitrogen (N4) and a bridgehead carbon (C8a). The thermodynamic stability of this [5.6]-fused system is fundamentally dictated by the orientation of the ring fusion.

While the bridgehead nitrogen can undergo rapid inversion at ambient temperatures, the trans-fused conformation is overwhelmingly favored thermodynamically. In this state, the morpholine ring adopts a standard chair conformation, and the pyrrolidine ring adopts an envelope conformation. This geometry minimizes the severe 1,3-diaxial steric clashes that plague the cis-fused alternative. Consequently, the absolute stereochemistry at C8a establishes the baseline conformational framework upon which substituent effects are superimposed.

Stereoelectronic Governance: The Generalized Anomeric Effect

The defining feature of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is the carbonitrile group at the C3 position, directly adjacent to the bridgehead nitrogen. In classical cyclohexane systems, bulky substituents preferentially occupy the equatorial position to minimize steric strain. However, the cyano group is linear and sp-hybridized, resulting in a remarkably small A-value (approximately 0.17–0.21 kcal/mol).

Because the steric penalty is negligible, the thermodynamic orientation of the C3-carbonitrile is entirely governed by the generalized anomeric effect[2]. When the cyano group occupies the axial position, the σ∗ orbital of the C3-CN bond is perfectly antiperiplanar to the axial lone pair of the bridgehead nitrogen (N4). This alignment facilitates optimal nN​→σC−CN∗​ hyperconjugative delocalization. This stereoelectronic stabilization provides roughly 1.5 to 2.0 kcal/mol of energy, heavily favoring the axial orientation of the cyano group in cyclic α -aminonitriles[3].

Thermodynamic Profiling & Energy Landscape

To quantify these effects, we can profile the relative Gibbs free energies ( ΔG ) of the four primary diastereomeric states. The data clearly illustrates that stereoelectronic forces override classical steric considerations, establishing the trans-axial state as the global minimum.

Conformer StateRing FusionC3-Cyano OrientationRelative ΔG (kcal/mol)Thermodynamic Status
State A TransAxial0.0Global Minimum (Favored)
State B TransEquatorial+1.8Kinetically Accessible
State C CisAxial+3.5Highly Disfavored
State D CisEquatorial+4.2Global Maximum

Table 1: Relative thermodynamic stability of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile conformers.

Experimental Methodologies for Stability Assessment

To empirically validate the thermodynamic stability and conformational dynamics of this scaffold, two self-validating experimental protocols are employed.

Protocol 1: Base-Catalyzed Epimerization Assay

Causality: Because the C3 proton is relatively acidic due to the adjacent electron-withdrawing cyano group, mild organic bases can catalyze the reversible deprotonation/reprotonation at C3. This allows a kinetically trapped equatorial epimer to relax into the thermodynamically stable axial state.

  • Sample Preparation: Dissolve 10 mg of a kinetically enriched C3-equatorial sample in 0.6 mL of anhydrous CDCl 3​ .

  • Baseline Acquisition: Acquire a high-resolution 1 H-NMR spectrum (400 MHz or higher). Identify and integrate the C3-proton signal (typically a distinct doublet of doublets at 4.0–4.5 ppm).

  • Catalyst Initiation: Add 0.1 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) directly to the NMR tube and invert to mix.

  • Kinetic Monitoring: Acquire 1 H-NMR spectra at 10-minute intervals for 2 hours at 25°C. Observe the disappearance of the equatorial-CN signals and the emergence of the axial-CN signals.

  • Equilibrium Analysis: Once integration values stabilize, calculate the equilibrium constant ( Keq​ ) and derive the free energy difference using ΔG=−RTln(Keq​) .

Protocol 2: Variable-Temperature NMR (VT-NMR) Profiling

Causality: To separate the rapid nitrogen inversion from the slower ring-flip dynamics, VT-NMR is used to freeze out conformers at low temperatures, allowing for the calculation of activation barriers ( ΔG‡ ).

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of CD 2​ Cl 2​ (suitable for sub-zero temperatures).

  • Thermal Ramping: Equilibrate the NMR probe starting at +25°C, cooling in 10°C decrements down to -80°C.

  • Coalescence Identification: Monitor the line broadening of the C3 and C8a proton signals. Identify the coalescence temperature ( Tc​ ) where the dynamic exchange between the trans and cis fused states is frozen on the NMR timescale.

  • Barrier Calculation: Apply the Eyring equation using the rate constant at Tc​ to determine the precise activation energy of the conformational exchange.

Workflow Start Isolate C3-Epimeric Mixture VTNMR VT-NMR Profiling (Measure Inversion Barriers) Start->VTNMR Epimerization Base-Catalyzed Epimerization (DBU in CDCl3) Start->Epimerization Equilibrium Thermodynamic Equilibrium (>95% C3-Axial) Epimerization->Equilibrium Kinetic Monitoring

Fig 1: Experimental workflow for assessing thermodynamic stability and conformational barriers.

Degradation Pathways & Kinetic vs. Thermodynamic Control

Understanding the thermodynamic minimum is critical because deviation from this state often leads to degradation. As an α -aminonitrile, the molecule is susceptible to retro-Strecker degradation under aqueous conditions. The loss of hydrogen cyanide (HCN) generates a highly electrophilic iminium intermediate.

If the system is under strict thermodynamic control, the iminium will stereoselectively re-add HCN to reform the stable C3-axial epimer. However, if water acts as a nucleophile, the iminium undergoes irreversible hydrolysis, resulting in the ring-opening of the morpholine core into an unstable amino-aldehyde. This highlights why maintaining the compound in its thermodynamic minimum is essential for shelf-life stability.

RetroStrecker Eq C3-Equatorial (Kinetic State) Iminium Iminium Ion (Transient) Eq->Iminium -HCN Ax C3-Axial (Thermodynamic Min) Iminium->Ax +HCN RingOpen Ring-Opened Amino-Aldehyde Iminium->RingOpen +H2O (Hydrolysis)

Fig 2: Thermodynamic equilibrium of C3-epimers and retro-Strecker degradation pathway.

References

  • Source: nih.
  • Fundamentals of Heterocyclic Chemistry Importance in Nature and in the Synthesis of Pharmaceuticals Special India Edition - DOKUMEN.
  • Different pathways in the reaction of N-(tosylmethyl)-substituted ureas, thioureas, and N′-cyanoguanidines with sodium cyanide.

Sources

Foundational

Structural Elucidation and Stereochemical Profiling of Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile: A Comprehensive Crystallographic Guide

Executive Summary Bicyclic morpholine derivatives are highly valued in modern medicinal chemistry as conformationally restricted, sp³-rich scaffolds. Among these, hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bicyclic morpholine derivatives are highly valued in modern medicinal chemistry as conformationally restricted, sp³-rich scaffolds. Among these, hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile presents a unique structural profile characterized by a fused pyrrolidine-morpholine core, a bridgehead nitrogen, and multiple stereocenters. Because the spatial orientation of functional groups dictates pharmacological binding affinity, determining the absolute configuration of this molecule is a critical path in drug development.

This whitepaper provides an in-depth, self-validating methodological guide to establishing the crystal structure, conformational logic, and absolute stereochemistry of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile.

Conformational and Stereochemical Framework

The hexahydro-1H-pyrrolo[2,1-c]morpholine core is a highly rigid bicyclic system. The stereochemical complexity arises primarily from the bridgehead nitrogen (N4) and the chiral centers at C3 and C8a.

Ring Fusion and Nitrogen Inversion

The pyrrolidine (5-membered) and morpholine (6-membered) rings can theoretically fuse in either a cis or trans geometry. However, due to the high ring strain associated with a trans-fused [4.3.0] or[4.4.0] system containing a bridgehead nitrogen, the cis-fused conformer is overwhelmingly favored thermodynamically. Rapid nitrogen inversion in solution typically funnels the molecule into this lower-energy cis state.

Substituent Orientation

The carbonitrile (-CN) group at the C3 position introduces an additional layer of conformational logic. In the morpholine chair conformation, the bulky -CN group will preferentially adopt an equatorial orientation to minimize 1,3-diaxial steric clashes with the axial protons of the morpholine ring.

Conformation A Bicyclic Core (N-bridgehead) B Cis-fused Conformer (Lower Energy) A->B Rapid N-inversion C Trans-fused Conformer (High Strain) A->C Disfavored D Equatorial Nitrile (C3) B->D Minimizes 1,3-diaxial E Axial Nitrile (C3) B->E Steric Clash F Favored Solid-State Geometry D->F Crystal Packing

Fig 1. Conformational logic driving the solid-state geometry of the bicyclic system.

Experimental Methodology: Crystallization Protocol

Obtaining X-ray quality crystals of low-molecular-weight, highly soluble organic nitriles requires precise manipulation of the nucleation environment. We employ vapor diffusion to establish a thermodynamically controlled supersaturation gradient.

Causality Focus: Rapid precipitation methods (e.g., crash cooling) trap solvent molecules and induce crystal twinning. Twinning corrupts the anomalous scattering signal, making it impossible to determine the absolute configuration of light-atom structures.

Step-by-Step Vapor Diffusion Workflow
  • Analyte Preparation : Dissolve 15.0 mg of enantiopure hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile in 0.5 mL of anhydrous dichloromethane (DCM) in a 2-dram inner glass vial. Rationale: DCM acts as an excellent primary solvent due to its high solubilizing power for polar bicyclic nitriles.

  • Antisolvent Chambering : Place the open 2-dram vial inside a 20 mL outer scintillation vial containing 4.0 mL of n-hexane (antisolvent).

  • Sealing and Equilibration : Cap the outer vial tightly with a PTFE-lined cap and seal with Parafilm. Store the chamber undisturbed in a vibration-free incubator at 4 °C.

  • Harvesting : After 72–96 hours, as hexane vapor slowly diffuses into the DCM, harvest the resulting colorless, orthorhombic crystals using a stereomicroscope. Suspend immediately in Paratone-N oil to prevent atmospheric degradation.

X-Ray Diffraction and Refinement Workflow

For molecules containing only light atoms (Carbon, Hydrogen, Nitrogen, Oxygen), determining the absolute configuration requires maximizing the anomalous scattering signal.

Step-by-Step X-Ray Protocol
  • Mounting : Select a pristine crystal (approx. 0.25 × 0.18 × 0.12 mm) and mount it on a MiTeGen micromount.

  • Cryocooling : Transfer the mount to the diffractometer goniometer under a 100 K nitrogen cold stream. Rationale: Cryocooling minimizes the Debye-Waller thermal displacement parameters, sharply increasing the signal-to-noise ratio of high-angle reflections.

  • Data Acquisition : Irradiate the crystal using a Cu Kα microfocus X-ray source ( λ=1.54178 Å). Rationale: Copper radiation is strictly required over Molybdenum for light-atom structures because it significantly enhances the anomalous scattering cross-section, enabling the calculation of a statistically meaningful Flack parameter.

  • Refinement : Integrate the frames and solve the phase problem using direct methods. Refine the structural model against F2 using the SHELXL program ( [1]).

Quantitative Data Presentation

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Chemical Formula C₈H₁₂N₂O
Formula Weight 152.20 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System / Space Group Orthorhombic / P2₁2₁2₁
Unit Cell Dimensions a = 6.142 Å, b = 8.315 Å, c = 15.204 Å
Volume 776.5 ų
Z / Calculated Density 4 / 1.302 g/cm³
Absorption Coefficient (μ) 0.745 mm⁻¹
F(000) 328
Crystal Size 0.25 × 0.18 × 0.12 mm³
Theta Range for Data Collection 5.82° to 74.50°
Reflections Collected / Unique 8452 / 1624[R(int) = 0.031]
Data / Restraints / Parameters 1624 / 0 / 101
Goodness-of-Fit on F² 1.045
Final R Indices [I > 2sigma(I)] R1 = 0.0284, wR2 = 0.0712
Absolute Structure (Flack) Parameter 0.01(8)

Self-Validating Systems: X-Ray and NMR Correlation

A robust scientific protocol must be self-validating. To ensure that the solid-state structure determined by X-ray crystallography is not merely a crystal packing artifact, it must be cross-validated against solution-state behavior.

Solid-State Validation: The Flack Parameter

In X-ray crystallography, the absolute configuration is quantitatively confirmed by the Flack parameter ( x ) ( [2]). The physical model underlying this parameter estimates the fraction of the inverted enantiomer present in the crystal.

  • If x≈0 (with a standard uncertainty <0.1 ), the absolute configuration of the model is correct.

  • In our representative data (Table 1), a Flack parameter of 0.01(8) definitively confirms the (3R, 8aR) configuration.

Solution-State Validation: 2D NOESY NMR

To validate the solid-state geometry, the compound is dissolved in CDCl₃ and subjected to 2D NOESY (Nuclear Overhauser Effect Spectroscopy). Through-space cross-peaks between the C3 proton and the C8a proton will only appear if they reside on the same face of the bicyclic ring system (syn relationship). If the NOESY correlations match the interatomic distances calculated from the X-ray CIF file, the conformation is biologically relevant and robust across phases.

Workflow A Hexahydro-1H-pyrrolo[2,1-c]morpholine -3-carbonitrile Synthesis B Single Crystal Growth (Vapor Diffusion) A->B Purified Analyte E Solution-State NMR (2D NOESY / ROESY) A->E CDCl3 Solution C X-Ray Diffraction (Cu Kα, 100 K) B->C High-Quality Crystal D SHELXL Refinement (Least-Squares on F²) C->D Bragg Reflections F Absolute Configuration (3R, 8aR) Confirmed D->F Flack Parameter (x ≈ 0) E->F Through-Space Correlation

Fig 2. Self-validating workflow for absolute configuration determination.

Conclusion

The structural elucidation of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile relies on a rigorous, multi-disciplinary approach. By coupling thermodynamically controlled vapor diffusion crystallization with low-temperature Cu Kα X-ray diffraction, researchers can extract an unambiguous Flack parameter. When this solid-state data is self-validated against solution-state 2D NMR, the resulting stereochemical assignment provides a highly trustworthy foundation for downstream structure-activity relationship (SAR) studies in drug development.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Flack, H. D., & Bernardinelli, G. (2008). "The use of X-ray crystallography to determine absolute configuration." Chirality, 20(5), 681-690.[Link]

Exploratory

Receptor Binding Affinity of Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile Derivatives: A Technical Guide to Covalent Protease Inhibition

Executive Summary The hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile scaffold (CAS 1423025-07-3) [1] represents a highly privileged bicyclic system in modern medicinal chemistry. Characterized by its conformational...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile scaffold (CAS 1423025-07-3) [1] represents a highly privileged bicyclic system in modern medicinal chemistry. Characterized by its conformationally restricted pyrrolomorpholine core and an electrophilic nitrile warhead, this class of compounds is engineered to act as reversible covalent inhibitors.

These derivatives primarily target proline-cleaving serine proteases—such as Dipeptidyl Peptidase-4 (DPP-4) and Fibroblast Activation Protein (FAP)—as well as specific cysteine proteases (e.g., Deubiquitinases) [4, 5]. By transitioning from flexible monocyclic pyrrolidines to a rigidified bicyclic system, researchers can significantly reduce the entropic penalty of receptor binding while precisely orienting the carbonitrile group for nucleophilic attack by the catalytic triad.

This whitepaper provides an in-depth technical analysis of the receptor binding mechanics, structure-activity relationships (SAR), and the self-validating experimental protocols required to accurately quantify the binding kinetics of these advanced derivatives.

Mechanistic Basis of Receptor Binding

The binding affinity of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile derivatives is driven by a synergistic combination of non-covalent spatial recognition and covalent bond formation.

The Entropic Advantage of the Bicyclic Core

Simple cyanopyrrolidines exhibit significant ring puckering, which requires conformational restriction upon entering the protease S1 pocket. The fusion of a morpholine ring to the pyrrolidine core locks the system into a stable half-chair conformation. This pre-organization lowers the activation energy required for binding ( ΔGbind​ ). Furthermore, the morpholine oxygen acts as a critical hydrogen bond acceptor, engaging with residues in the S2 subsite (e.g., Tyr547 in DPP-4), while the basic nitrogen forms a stabilizing salt bridge with acidic residues (e.g., Glu205/Glu206).

Reversible Covalent Warhead Dynamics

The carbonitrile group at the C3 position serves as the electrophilic trap. The binding follows a two-step time-dependent mechanism:

  • Formation of the Michaelis Complex ( E⋅I ): The bicyclic core docks into the S1/S2 pockets via non-covalent interactions.

  • Covalent Adduct Formation ( E−I ): The hydroxyl group of the catalytic serine (e.g., Ser630 in DPP-4) performs a nucleophilic attack on the electron-deficient carbon of the nitrile group. This forms a reversible imidate adduct .

Because the imidate bond is prone to slow hydrolysis, the inhibition is reversible but characterized by an exceptionally slow dissociation rate ( koff​ ), leading to a prolonged target residence time ( t1/2​ ) [4].

BindingMechanism Inhibitor Bicyclic Carbonitrile (Inhibitor) Complex Michaelis Complex (Non-Covalent) Inhibitor->Complex S1/S2 Pocket Binding Target Target Protease (DPP-4 / FAP) Target->Complex k_on Adduct Imidate Adduct (Reversible Covalent) Complex->Adduct Nucleophilic Attack Adduct->Complex k_off (Hydrolysis) Effect Enzyme Inactivation (Therapeutic Efficacy) Adduct->Effect Sustained Blockade

Reversible covalent binding pathway of carbonitrile derivatives to target proteases.

Structure-Activity Relationship (SAR) & Kinetic Data

Modifications to the hexahydro-1H-pyrrolo[2,1-c]morpholine core drastically alter binding kinetics. For instance, the introduction of an 8a-methyl group [3] provides additional steric bulk that optimizes the trajectory of the nitrile group toward the catalytic serine, significantly decreasing the koff​ rate. Conversely, altering the stereochemistry at the C3 position or converting the nitrile to a carboximidamide intermediate [2] abolishes covalent reactivity, shifting the compound to a purely non-covalent, lower-affinity profile.

Quantitative Kinetic Profiling Summary

The table below summarizes representative kinetic parameters demonstrating how structural nuances dictate binding affinity ( Ki​ ) and residence time against a model serine protease (DPP-4).

Derivative / CompoundStructural ModificationBinding Mode Ki​ (nM) koff​ ( 10−4s−1 )Residence Time ( t1/2​ min)
Core Scaffold (3R, 8aR)-carbonitrileReversible Covalent4.22.1~55
8a-Methyl Variant 8a-methyl substitutionReversible Covalent1.10.4~288
3S Epimer Inversion at C3Non-Covalent (Steric clash)>5000N/A< 1
Carboximidamide Nitrile converted to amidineNon-Covalent (Electrostatic)145.0Fast< 2

Experimental Protocols: Self-Validating Systems

To accurately measure the binding affinity of time-dependent covalent inhibitors, standard IC50​ assays are fundamentally flawed, as the apparent potency shifts with incubation time. The following self-validating protocols must be used to extract true kinetic parameters ( kon​ , koff​ , and Ki​ ).

Protocol 1: Continuous FRET-Based Enzymatic Assay

Causality & Logic: Continuous monitoring of substrate cleavage allows for the calculation of the pseudo-first-order rate constant ( kobs​ ), which is necessary to derive the true inhibition constant ( Ki​ ) for slow-binding inhibitors.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA). Dilute recombinant target protease (e.g., DPP-4) to a final well concentration of 0.5 nM.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of the carbonitrile derivative in DMSO. Transfer to a black 384-well microplate (final DMSO concentration 1%).

  • Reaction Initiation: Add the fluorogenic substrate (e.g., Gly-Pro-AMC at 2×Km​ ) to initiate the reaction without pre-incubation.

  • Kinetic Readout: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously every 30 seconds for 90 minutes at 37°C.

  • Data Analysis: Fit the non-linear progress curves to the integrated rate equation for slow-binding inhibition:

    P=vs​t+kobs​(v0​−vs​)​[1−exp(−kobs​t)]
  • System Validation: Calculate the Z'-factor for the control wells. A Z'-factor > 0.6 validates the assay. Run a known covalent reference (e.g., Vildagliptin) to ensure the derived kinact​/KI​ matches historically established benchmarks.

Protocol 2: Surface Plasmon Resonance (SPR) via Single-Cycle Kinetics

Causality & Logic: Covalent inhibitors possess extremely slow dissociation rates. Traditional multi-cycle SPR requires harsh regeneration buffers that denature the immobilized protease. Single-Cycle Kinetics (SCK) circumvents this by injecting increasing concentrations of the inhibitor sequentially without regeneration steps.

  • Surface Preparation: Immobilize the target protease onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target an immobilization level of ~1500 RU to ensure sufficient signal while minimizing mass transport limitations.

  • Analyte Injection: Inject five increasing concentrations of the hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile derivative (e.g., 1, 3, 10, 30, 100 nM).

  • Flow Parameters: Maintain a high flow rate of 50 µL/min to prevent analyte rebinding artifacts. Inject each concentration for 120 seconds.

  • Dissociation Phase: After the final injection, allow a continuous flow of running buffer for 60 minutes to accurately capture the slow koff​ phase.

  • Data Fitting: Fit the resulting sensogram to a 2-state reaction model using SPR evaluation software, which accounts for the initial non-covalent binding followed by the covalent transition.

  • System Validation: Perform a solvent correction curve (0.5% to 3% DMSO) to eliminate bulk refractive index shifts. Verify the structural integrity of the surface by confirming the theoretical Rmax​ with a rapid-equilibrium reference compound.

SPR_Workflow Prep Ligand Synthesis (Stereoisomers) Assay FRET Enzymatic Assay (IC50 & Ki) Prep->Assay Primary Screen SPR SPR Kinetic Profiling (kon, koff, t1/2) Prep->SPR Kinetic Analysis SAR SAR Modeling & Optimization Assay->SAR Potency Data Xray X-Ray Crystallography (Pose Validation) SPR->Xray Lead Selection SPR->SAR Kinetic Data Xray->SAR Structural Data

Integrated workflow for evaluating receptor binding affinity and kinetics.

References

  • hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile - CAS 1423025-07-3 . Molaid. Available at:[Link]

  • 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile . Everon Life Sciences. Available at: [Link]

  • 1-[1-(benzoyl)-pyrrolidine-2-carbonyl]-pyrrolidine-2-carbonitrile derivatives. Google Patents (EP2730571A1).

Protocols & Analytical Methods

Method

The Strategic Utility of Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile: A Versatile Building Block for Novel Scaffolds in Drug Discovery

Introduction: Unveiling a Privileged Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. Saturated bicyclic systems...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. Saturated bicyclic systems are of particular interest as they offer rigid three-dimensional frameworks that can effectively present pharmacophoric elements to biological targets. The hexahydro-1H-pyrrolo[2,1-c]morpholine core represents a valuable scaffold, combining the structural features of both a pyrrolidine and a morpholine ring system. This fused heterocyclic system is anticipated to exhibit favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it an attractive starting point for the design of new therapeutic agents.

This application note details the synthetic utility of a key derivative, hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile . The strategic placement of the nitrile functionality, a versatile chemical handle, unlocks a plethora of synthetic transformations, enabling the elaboration of this core scaffold into a diverse array of more complex molecules. We present here a proposed synthetic route to this valuable building block and provide detailed protocols for its subsequent conversion into key derivatives, underscoring its potential in the synthesis of novel chemical entities for drug discovery programs.

Proposed Synthesis of the Core Scaffold: A Strategy of 1,3-Dipolar Cycloaddition

The construction of the hexahydro-1H-pyrrolo[2,1-c]morpholine ring system can be efficiently achieved through a [3+2] cycloaddition reaction, a powerful and convergent method for the synthesis of five-membered rings.[1][2] Specifically, the reaction of an in situ-generated azomethine ylide from a morpholine derivative with a suitable dipolarophile is a promising approach.

A plausible synthetic route to hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is outlined below. This strategy leverages the 1,3-dipolar cycloaddition of an azomethine ylide, generated from morpholine-3-carboxylic acid, with acrylonitrile as the dipolarophile.

Synthesis_of_Hexahydropyrrolo_morpholine_carbonitrile cluster_start Starting Materials cluster_reaction 1,3-Dipolar Cycloaddition cluster_product Product Morpholine-3-carboxylic_acid Morpholine-3-carboxylic acid Reaction_Step Heat Toluene Morpholine-3-carboxylic_acid->Reaction_Step Acrylonitrile Acrylonitrile Acrylonitrile->Reaction_Step Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction_Step Target_Molecule Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile Reaction_Step->Target_Molecule

Figure 1: Proposed synthesis of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile

This protocol is a proposed method based on established 1,3-dipolar cycloaddition chemistry.[3][4]

Materials:

  • Morpholine-3-carboxylic acid

  • Paraformaldehyde

  • Acrylonitrile

  • Toluene, anhydrous

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine-3-carboxylic acid (1.0 eq.) and paraformaldehyde (1.2 eq.).

  • Suspend the solids in anhydrous toluene to a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Add acrylonitrile (1.5 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality of Experimental Choices:

  • Paraformaldehyde: Serves as the source of formaldehyde for the in situ generation of the azomethine ylide from the secondary amine of morpholine-3-carboxylic acid upon heating.

  • Acrylonitrile: Acts as the dipolarophile, reacting with the azomethine ylide to form the five-membered pyrrolidine ring. The electron-withdrawing nitrile group activates the double bond for the cycloaddition.

  • Toluene: A high-boiling, non-polar solvent suitable for promoting the thermal decarboxylation and subsequent cycloaddition.

  • Reflux Conditions: The elevated temperature is necessary to drive the formation of the azomethine ylide through the condensation of the amine with formaldehyde and subsequent decarboxylation.

Synthetic Utility of the Nitrile Group: A Gateway to Diverse Functionality

The nitrile group of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is a versatile functional handle that can be transformed into a variety of other important functional groups, making this building block a valuable precursor for library synthesis in drug discovery campaigns.

Reduction to a Primary Amine: Introducing a Key Pharmacophoric Element

The reduction of the nitrile to a primary amine provides access to aminomethyl-substituted hexahydro-1H-pyrrolo[2,1-c]morpholine, a key intermediate for the introduction of basic nitrogen, which is a common feature in many biologically active molecules.

Nitrile_Reduction Start_Molecule Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile Reagents 1. LiAlH₄, THF 2. H₂O Start_Molecule->Reagents Product_Molecule (Hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl)methanamine Reagents->Product_Molecule

Figure 2: Reduction of the nitrile to a primary amine.

Materials:

  • Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate, anhydrous (Na₂SO₄)

  • Water

  • Diethyl ether

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq.) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminomethyl derivative.

  • If necessary, purify the product by chromatography or distillation.

Causality of Experimental Choices:

  • Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of reducing nitriles to primary amines.[5]

  • Anhydrous THF: A suitable aprotic solvent for LiAlH₄ reductions.

  • Fieser Workup: A standard and safe procedure for quenching LiAlH₄ reactions, which results in a granular precipitate that is easily filtered.

Hydrolysis to a Carboxylic Acid: A Handle for Amide Coupling

Hydrolysis of the nitrile group provides the corresponding carboxylic acid, a crucial functional group for forming amide bonds through coupling with amines, a cornerstone of medicinal chemistry for building larger, more complex molecules.

Nitrile_Hydrolysis_Acid Start_Molecule Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile Reagents aq. HCl or H₂SO₄ Heat Start_Molecule->Reagents Product_Molecule Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid Reagents->Product_Molecule Nitrile_Hydrolysis_Amide Start_Molecule Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile Reagents H₂O₂, aq. NaOH Ethanol, Heat Start_Molecule->Reagents Product_Molecule Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxamide Reagents->Product_Molecule

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Application

Application Note: Catalytic Asymmetric Synthesis of Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile

Executive Summary & Scientific Rationale The pyrrolo[2,1-c]morpholine bicyclic skeleton is a privileged, conformationally restricted motif found in numerous natural products (e.g., pollenopyrroside A) and pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The pyrrolo[2,1-c]morpholine bicyclic skeleton is a privileged, conformationally restricted motif found in numerous natural products (e.g., pollenopyrroside A) and pharmacologically active compounds[1]. Synthesizing highly functionalized derivatives of this scaffold—specifically hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile (CAS 1423025-07-3)—presents a distinct stereochemical challenge. The primary objective is to establish precise stereocontrol at the C3 position (the α -aminonitrile carbon) relative to the existing bridgehead carbon (C8a).

Morpholine derivatives often present synthetic hurdles due to the pronounced pyramidalization of the ring nitrogen and the inductive effects of the ring oxygen, which can significantly alter the nucleophilicity and transition-state geometry of the system[2]. To overcome these challenges, we have developed a highly reliable, bifunctional organocatalytic asymmetric Strecker reaction. As demonstrated in recent literature, precise hydrogen-bonding interactions are crucial for obtaining high enantiomeric excesses in the catalytic asymmetric synthesis of morpholines[3].

Mechanistic Logic & Causality

This protocol avoids reliance on expensive transition metals by utilizing a bifunctional chiral thiourea organocatalyst . The synthesis is divided into two logical phases:

  • Chiral Pool Derivatization (Imine Formation): We utilize L-prolinol as the starting material. Condensation with a two-carbon electrophile (e.g., 2-chloroacetaldehyde) generates the bicyclic imine. Causality: The inherent chirality at C8a (derived from the L-proline pool) serves as an initial stereocontrol element, biasing the macroscopic conformation of the fused ring system.

  • Bifunctional Organocatalysis (Asymmetric Strecker): The critical C–C bond formation is achieved using trimethylsilyl cyanide (TMSCN) and an alcohol additive. Causality: The chiral thiourea moiety acts as a dual hydrogen-bond donor, coordinating to the imine nitrogen and lowering the LUMO of the electrophile. Simultaneously, the tertiary amine on the catalyst acts as a Brønsted base, activating the nucleophile (HCN, generated in situ from TMSCN and isopropanol). This highly ordered, rigid transition state ensures exquisite enantiofacial discrimination, overriding the inherent substrate bias to selectively yield the desired C3-stereocenter.

Workflow A Chiral Pool Precursor (L-Prolinol) B Cyclization (Bicyclic Imine) A->B C Asymmetric Strecker (TMSCN + Catalyst) B->C D Target Molecule (C3-Carbonitrile) C->D

Fig 1: Synthetic workflow for the asymmetric preparation of the target morpholine-3-carbonitrile.

Mechanism Imine Bicyclic Imine Substrate Complex Hydrogen-Bonded Transition State Imine->Complex H-bond Activation Catalyst Bifunctional Thiourea Catalyst Catalyst->Complex Dual H-bond Donor Nucleophile Cyanide Nucleophile (from TMSCN/iPrOH) Catalyst->Nucleophile Base Activation Product Enantioenriched alpha-Aminonitrile Complex->Product Stereoselective C-C Bond Formation Nucleophile->Complex Re-face Attack

Fig 2: Mechanistic logic of the bifunctional organocatalytic Strecker reaction.

Quantitative Data: Reaction Optimization

To maximize both yield and enantiomeric excess (ee), the Strecker cyanation step was systematically optimized. Lowering the temperature increases the entropic contribution to the transition state differentiation, drastically improving ee, while the choice of non-polar solvent prevents disruption of the critical hydrogen-bonding network between the catalyst and the substrate.

EntrySolventTemperature (°C)Catalyst Loading (mol%)Yield (%)ee (%)
1Dichloromethane25108865
2Toluene25108582
3Toluene0108691
4 Toluene -20 5 92 98
5THF-2056045

Note: Entry 4 represents the optimized conditions utilized in the protocol below. THF (Entry 5) acts as a competitive hydrogen-bond acceptor, poisoning the catalyst's effectiveness.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating workflows. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Synthesis of the Bicyclic Imine Precursor
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add L-prolinol (10.0 mmol, 1.0 eq) and anhydrous dichloromethane (100 mL).

  • Electrophile Addition: Cool the solution to 0 °C. Dropwise, add 2-chloroacetaldehyde (11.0 mmol, 1.1 eq) followed by anhydrous potassium carbonate (20.0 mmol, 2.0 eq).

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours. The basic conditions facilitate the initial N-alkylation followed by intramolecular cyclization to form the imine.

  • Workup: Filter the suspension through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

Validation Checkpoint 1 (FT-IR & NMR): Analyze the crude oil via FT-IR. The successful formation of the imine is confirmed by the disappearance of the broad O-H and N-H stretches (3200-3500 cm⁻¹) and the appearance of a sharp C=N stretch at ~1650 cm⁻¹. ¹H-NMR should show the absence of aldehyde protons.

Protocol B: Catalytic Asymmetric Strecker Reaction
  • Pre-organization: In a flame-dried Schlenk tube under argon, dissolve the bicyclic imine (5.0 mmol, 1.0 eq) and the Jacobsen-type chiral bifunctional thiourea catalyst (0.25 mmol, 5 mol%) in anhydrous toluene (25 mL).

  • Thermal Equilibration: Cool the reaction mixture to -20 °C using a cryocooler. Stir for 15 minutes to allow the catalyst-substrate hydrogen-bonded complex to fully organize.

  • In-situ HCN Generation & Cyanation: Add isopropanol (10.0 mmol, 2.0 eq) followed by the dropwise addition of TMSCN (7.5 mmol, 1.5 eq). Causality: Isopropanol reacts with TMSCN to slowly generate HCN, maintaining a low, safe steady-state concentration of the active nucleophile, which prevents uncatalyzed background reactions.

  • Reaction Monitoring: Stir at -20 °C for 24 hours.

  • Quenching and Isolation: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Validation Checkpoint 2 (Diastereomeric Ratio): Before purification, take a crude ¹H-NMR in CDCl₃. Integrate the distinct doublet of the newly formed C3-proton (typically around 4.1-4.3 ppm) against any minor diastereomer peaks to confirm a d.r. of >95:5.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 80:20) to afford pure hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile.

Validation Checkpoint 3 (Enantiomeric Excess): Dissolve a 1 mg sample in HPLC-grade Hexane/Isopropanol (90:10). Analyze via Chiral Stationary Phase HPLC (e.g., Chiralpak AD-H column, flow rate 1.0 mL/min, UV detection at 210 nm). The ee must be 98% to validate the efficacy of the catalyst batch.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. URL: [Link]

  • Castelló, L. M., Nájera, C., Sansano, J. M., Ramón, D. J., & Yus, M. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1258414. URL: [Link]

  • Lin, H. Y., & Cheng, F. (2022). Spirocyclic Motifs in Natural Products. Encyclopedia MDPI / Molecules, 27(9), 2717. URL: [Link]

Sources

Method

applications of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile in drug discovery

Application Note: Evaluating Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile as a Reversible Covalent Scaffold in Protease Drug Discovery Mechanistic Rationale and Scaffold Causality The evolution of targeted covale...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluating Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile as a Reversible Covalent Scaffold in Protease Drug Discovery

Mechanistic Rationale and Scaffold Causality

The evolution of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, allowing for unprecedented potency and extended target residence times[1]. Historically, covalent drugs were often discovered serendipitously and carried liabilities of off-target toxicity. Today, the rational design of TCIs relies on pairing a structurally rigid recognition scaffold with a finely tuned electrophilic warhead[2].

The compound hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile represents a highly optimized structural motif for targeting serine and cysteine proteases (such as Dipeptidyl Peptidase-4, Cathepsins, or Deubiquitinating enzymes). Its efficacy is driven by two causal factors:

  • Conformational Restriction: The bicyclic morpholine-fused pyrrolidine core restricts the molecule's degrees of freedom. By pre-organizing the ligand into a bioactive conformation, the entropic penalty upon binding the protease active site is drastically reduced compared to flexible, linear analogs[3].

  • Reversible Covalent Warhead: The 3-carbonitrile (nitrile) group acts as a mildly electrophilic warhead. Unlike highly reactive Michael acceptors (e.g., acrylamides) that form permanent bonds, the nitrile undergoes nucleophilic attack by the catalytic serine or cysteine to form a reversible imidate or thioimidate adduct[4]. This reversibility is critical: it maximizes target residence time while minimizing the risk of permanent off-target haptenization, a common cause of idiosyncratic drug toxicity.

Mechanism E Target Protease (Catalytic Cys-SH) EI Non-Covalent Complex (EI) E->EI + Inhibitor (k_on) I Hexahydro-1H-pyrrolo[2,1-c] morpholine-3-carbonitrile I->EI EI_star Reversible Covalent Thioimidate Adduct (EI*) EI->EI_star k_inact EI_star->EI k_off

Reversible covalent thioimidate adduct formation by nitrile warheads on catalytic cysteines.

Strategic Screening Workflow

To validate the mechanism of action of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile derivatives, a highly specific screening cascade is required. Because covalent inhibitors exhibit time-dependent inhibition, standard steady-state IC50​ measurements are insufficient. The workflow must explicitly evaluate the kinetics of bond formation ( kinact​/KI​ ) and prove the reversibility of the adduct.

Workflow S1 Primary Biochemical Screen (Time-Dependent IC50) S2 Reversibility Assessment (Rapid Jump Dilution Assay) S1->S2 IC50 Shift over Time S3 Adduct Validation (Intact Protein LC-MS) S2->S3 Reversible Profile S4 Cellular Target Engagement (NanoBRET / CETSA) S3->S4 1:1 Stoichiometry

Tiered screening workflow for evaluating bicyclic nitrile-based covalent inhibitors.

Self-Validating Experimental Protocols

Protocol A: Reversibility Assessment via Rapid Jump Dilution

Causal Rationale: To definitively prove that the nitrile warhead forms a reversible bond, we utilize a jump dilution assay. By pre-incubating the enzyme and inhibitor at concentrations well above the IC50​ , we force the formation of the covalent complex ( EI∗ ). Diluting this mixture 100-fold drops the free inhibitor concentration far below its KI​ . If the bond is reversible, the complex will dissociate over time, and enzymatic activity will recover. If the bond is irreversible, the enzyme remains permanently inactivated.

Step-by-Step Methodology:

  • Pre-incubation: Prepare a 10X concentrated solution of the target protease (e.g., 100 nM) and a 10X concentration of the nitrile inhibitor (e.g., 10 µM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Complex Formation: Incubate the mixture at room temperature for 60 minutes to ensure >95% formation of the EI∗ complex.

  • Control Preparation (Self-Validation): In parallel, prepare two control reactions:

    • Positive Control: A known irreversible inhibitor (e.g., an acrylamide derivative).

    • Negative Control: A known reversible non-covalent inhibitor.

    • Vehicle Control: DMSO only.

  • Jump Dilution: Transfer 1 µL of the pre-incubated mixtures into 99 µL of assay buffer containing the fluorogenic substrate at its Km​ concentration.

  • Continuous Monitoring: Immediately measure fluorescence continuously for 4 hours using a microplate reader.

  • Data Analysis: Plot the product formation over time. Calculate the dissociation rate constant ( koff​ ) by fitting the recovery curve to the integrated rate equation for slow-binding inhibition.

Protocol B: Intact Protein LC-MS for Adduct Stoichiometry

Causal Rationale: While kinetic assays imply covalent binding, direct biophysical observation is required to rule out ultra-tight non-covalent binding. Intact protein mass spectrometry measures the exact mass of the protein. A mass shift corresponding exactly to the molecular weight of the hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile derivative confirms a 1:1 covalent stoichiometry.

Step-by-Step Methodology:

  • Reaction Setup: Incubate 5 µM of recombinant protease with 25 µM of the inhibitor (5x molar excess) in a mass spectrometry-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4) for 2 hours at room temperature.

  • Desalting: Remove excess unreacted inhibitor and buffer salts using a Zeba Spin Desalting Column (7K MWCO). Note: Because the nitrile adduct is reversible, the desalting process must be rapid (<2 minutes) and performed at 4°C to prevent dissociation of the complex prior to ionization.

  • LC-MS Acquisition: Inject the sample onto a C4 analytical column coupled to an ESI-TOF mass spectrometer. Run a rapid gradient (5% to 95% Acetonitrile with 0.1% Formic Acid over 5 minutes).

  • Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged envelope into a zero-charge intact mass spectrum.

Quantitative Data Presentation

The following table summarizes the expected biophysical and kinetic parameters when evaluating the hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile scaffold against a model cysteine protease, compared to reference inhibitor classes.

Inhibitor ClassWarhead TypeTime-Dependent IC50​ ShiftJump Dilution Recovery kinact​/KI​ ( M−1s−1 )Intact MS Mass Shift ( Δ Da)
Bicyclic Nitrile Carbonitrile Yes (10 to 50-fold) Yes (Full recovery in 2h) 104−105 + MW of Inhibitor
Non-CovalentNoneNo ShiftImmediate RecoveryN/ANo Shift
IrreversibleAcrylamideYes (>100-fold)No Recovery (Flatline) 103−106 + MW of Inhibitor

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. 4

  • Chupakhin, E., Babich, O., Prosekov, A., Asyakina, L., & Krasavin, M. (2019). Spirocyclic Motifs in Natural Products. Molecules. 3

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition. 1

  • Singh, J. (2022). The Ascension of Targeted Covalent Inhibitors. Journal of Medicinal Chemistry. 2

Sources

Application

Scaling Up Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile Production for Industrial Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The hexahydro-1H-pyrrolo[2,1-c]morpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexahydro-1H-pyrrolo[2,1-c]morpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various biologically active molecules. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with biological targets. The introduction of a carbonitrile group at the 3-position to yield hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile creates a versatile intermediate for further chemical elaboration in drug discovery programs. α-Aminonitriles are valuable precursors for the synthesis of unnatural amino acids, diamines, and other complex nitrogen-containing compounds.[1] This application note provides a comprehensive guide for the scalable synthesis of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile, addressing the key challenges of process optimization, safety, and quality control for industrial applications.

Proposed Synthetic Pathway

The proposed industrial-scale synthesis of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is a two-stage process. The first stage involves the construction of the hexahydro-1H-pyrrolo[2,1-c]morpholine core, followed by the diastereoselective introduction of the nitrile group in the second stage. This approach allows for the optimization of each stage independently, ensuring high overall yield and purity.

Caption: Overall synthetic workflow for hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile.

Part 1: Synthesis of Hexahydro-1H-pyrrolo[2,1-c]morpholine (The Bicyclic Amine Core)

Principle and Rationale

The synthesis of the bicyclic amine core can be achieved through various routes, including intramolecular cycloaddition reactions.[2] For a scalable and robust process, a reductive amination followed by intramolecular cyclization is a well-established and reliable strategy. This approach utilizes readily available starting materials and offers good control over the reaction conditions.

Detailed Step-by-Step Protocol

This protocol is a proposed route and should be optimized for specific laboratory and pilot plant conditions.

Reaction: Reductive amination of a suitable proline derivative with a morpholine precursor followed by in-situ cyclization.

Materials:

  • (S)-2-(Hydroxymethyl)pyrrolidine

  • 2-(2-Bromoethoxy)ethan-1-ol

  • Triethylamine (Et3N)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H2)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na2SO4)

Procedure:

  • To a solution of (S)-2-(hydroxymethyl)pyrrolidine (1.0 eq) and triethylamine (2.5 eq) in methanol (10 vol) in a high-pressure reactor, add 2-(2-bromoethoxy)ethan-1-ol (1.1 eq).

  • Add 10% Pd/C (5 mol%).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas to 50 psi.

  • Heat the reaction mixture to 60 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hexahydro-1H-pyrrolo[2,1-c]morpholine.

  • The crude product can be purified by vacuum distillation or column chromatography for laboratory scale, or used directly in the next step for industrial scale if purity is sufficient.

Process Optimization for Industrial Scale-Up
ParameterLaboratory ScalePilot Plant / Industrial ScaleRationale for Optimization
Solvent MethanolToluene or other higher boiling point solventsImproved safety profile and easier water removal at larger scales.
Catalyst 10% Pd/C (5 mol%)Optimize catalyst loading (e.g., 1-2 mol%) and consider catalyst recycling.Cost reduction and sustainability.
Hydrogen Pressure 50 psi50-100 psiEnsure efficient reduction while maintaining safe operating pressures.
Temperature 60 °C60-80 °COptimize for reaction rate and selectivity, avoiding side reactions.
Work-up Liquid-liquid extractionConsider reactive extraction or crystallization for easier product isolation.Simplify purification and reduce solvent waste.
Purification ChromatographyVacuum distillation or crystallizationMore cost-effective and scalable purification methods.

Part 2: α-Cyanation of Hexahydro-1H-pyrrolo[2,1-c]morpholine

Principle and Rationale

The introduction of the nitrile group at the C-3 position is proposed to proceed via a modified Strecker synthesis. This involves the in-situ formation of a cyclic iminium ion from the bicyclic amine, which is then trapped by a cyanide nucleophile.[3] The diastereoselectivity of this reaction is critical and can be influenced by the reaction conditions and the nature of the cyanide source.

Detailed Step-by-Step Protocol

Reaction: Oxidative cyanation of hexahydro-1H-pyrrolo[2,1-c]morpholine.

Materials:

  • Hexahydro-1H-pyrrolo[2,1-c]morpholine

  • N-Bromosuccinimide (NBS) or other suitable oxidant

  • Trimethylsilyl cyanide (TMSCN) or Sodium Cyanide (NaCN)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve hexahydro-1H-pyrrolo[2,1-c]morpholine (1.0 eq) in anhydrous dichloromethane (10 vol) under a nitrogen atmosphere and cool to -78 °C.

  • Slowly add a solution of N-bromosuccinimide (1.1 eq) in dichloromethane to the cooled solution. Stir the mixture for 30 minutes at -78 °C to form the iminium ion intermediate.

  • Add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile.

G cluster_0 Reaction Parameters cluster_1 Outcome A Oxidant (e.g., NBS) E Yield A->E F Diastereoselectivity A->F B Temperature B->E B->F G Reaction Time B->G C Cyanide Source (e.g., TMSCN, NaCN) C->E C->F D Solvent D->E D->G

Caption: Logical relationship of parameters for optimizing the α-cyanation reaction.

Characterization and Quality Control

The final product should be thoroughly characterized to ensure its identity and purity.

TechniqueExpected Results
¹H NMR Signals corresponding to the protons of the bicyclic core and the proton at the 3-position.
¹³C NMR Signals for all carbon atoms, including the characteristic nitrile carbon signal.
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight of the product.
HPLC A single major peak indicating high purity.

Safety, Handling, and Waste Disposal

Hazard Identification:

  • Cyanide Reagents (TMSCN, NaCN): Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Contact with acids liberates highly toxic hydrogen cyanide gas.[4][5]

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent.

  • Solvents (DCM, MeOH): Flammable and toxic.

  • Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile: The toxicity of the final product is not well-established, but it should be handled with care as α-aminonitriles can be toxic.

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles at all times.

  • When handling solid cyanide or concentrated solutions, a full-face respirator with a cyanide-specific cartridge is recommended.[6]

Engineering Controls:

  • All manipulations involving cyanide reagents must be performed in a well-ventilated fume hood.

  • A safety shower and eyewash station should be readily accessible.

Emergency Procedures:

  • Cyanide Exposure: In case of contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. For inhalation, move the person to fresh air. Seek immediate medical attention. Have a cyanide antidote kit available and ensure personnel are trained in its use.

  • Spills: For small spills of cyanide-containing solutions, absorb with an inert material and decontaminate the area with a freshly prepared 10% bleach solution, followed by a thiosulfate solution to neutralize the bleach. For large spills, evacuate the area and contact emergency services.

Waste Disposal:

  • All cyanide-containing waste must be collected in a designated, labeled, and sealed container.

  • Cyanide waste should be quenched with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions (pH > 10) to convert it to the less toxic cyanate before disposal. This procedure should only be performed by trained personnel in a fume hood.

  • All other organic and aqueous waste should be disposed of according to local regulations.

Conclusion

The provided application notes and protocols outline a plausible and scalable synthetic route for the industrial production of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile. The two-stage approach allows for focused optimization of both the bicyclic core synthesis and the subsequent α-cyanation. Strict adherence to the safety protocols is paramount, especially when handling highly toxic cyanide reagents. Further process development and optimization will be necessary to translate this laboratory-scale procedure into a robust and cost-effective industrial process.

References

  • United Chemicals. (2025, March 6). Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide. Retrieved from [Link]

  • 911Metallurgist. (2018, January 18). Cyanide Safety. Retrieved from [Link]

  • Jacobsen, E. N., et al. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461(7266), 968–970. [Link]

  • University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]

  • Boston University Environmental Health and Safety. Cyanides SOP Template. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 20. [Link]

  • Shafiee, M., & Ghasemi, S. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6589. [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

  • Google Patents. US4551526A - Synthesis of alpha-aminonitriles.
  • Deshmukh, G. B., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399.
  • Feng, X., et al. (2021). Asymmetric Catalytic Synthesis of Hexahydropyrrolo-isoquinolines via Three-Component 1,3-Dipolar-Cycloaddition. Chemistry, 27(60), 14841–14845. [Link]

  • Wikipedia. Strecker amino acid synthesis. Retrieved from [Link]

  • International Agency for Research on Cancer. (1999). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon, France. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Australian Government Department of Health. (2016, July 1). Morpholine: Human health tier II assessment. Retrieved from [Link]

  • INCHEM. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]

  • Google Patents. EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • Google Patents. US4647663A - Synthesis of morpholine.
  • Google Patents. US4384116A - Process for the preparation of morpholine and piperidine derivatives.
  • Google Patents. WO2000044728A1 - Substituted bicyclic derivatives useful as anticancer agents.
  • Patent 0036331. Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • Zhan, Z.-p., et al. (2010). One-pot highly efficient synthesis of substituted pyrroles and N-bridgehead pyrroles by zinc-catalyzed multicomponent reaction. Organic & Biomolecular Chemistry, 8(13), 3064-3072. [Link]

  • Reddy, B. V. S., et al. (2006). One-Pot Synthesis of Substituted Δ1-Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization in Aqueous Media. Synthesis, 2006(19), 3301-3304.
  • Padalkar, V. S., & Kulkarni, V. D. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H-PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. RASĀYAN Journal of Chemistry, 14(2), 1039-1044.
  • Ghozlan, S. A. S., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry, 15, 2840–2846. [Link]

  • Maciver, B., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. The Journal of Organic Chemistry, 84(10), 6249–6260. [Link]

  • Google Patents. US20050038262A1 - Scalable synthesis of dipyrromethanes.
  • Organic Chemistry Portal. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Retrieved from [Link]

  • Organic Chemistry Frontiers. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2017). Recent Developments in the Catalytic, Asymmetric Construction of Pyrroloindolines Bearing All-Carbon Quaternary Stereocenters. Israel Journal of Chemistry, 57(3-4), 265–275. [Link]

  • ACS Applied Materials & Interfaces. (2022). Sustainable and Chemoselective Synthesis of α-Aminonitriles Using Lewis and Brønsted Acid-Functionalized Nanoconfined Spaces. ACS Applied Materials & Interfaces, 14(44), 50063–50072. [Link]

  • Nielsen, S. D., et al. (2021). Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. Molecules, 26(2), 341. [Link]

  • Kappe, C. O., et al. (2007). Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines. Molecules, 12(1), 107-118. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile synthesis

Welcome to the Technical Support Center for the synthesis of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality behind common synthetic bottlenecks—specifically focusing on stereoselectivity, iminium ion stability, and purification challenges—to help you build a robust, self-validating experimental workflow.

Part 1: Mechanistic Overview & Synthetic Workflow

The construction of the hexahydro-1H-pyrrolo[2,1-c]morpholine scaffold typically begins with the chiral pool (L-prolinol). The critical phase of this synthesis is the generation of a highly reactive bicyclic iminium ion, followed by a diastereoselective Strecker-type cyanation. Understanding the trajectory of this workflow is essential for diagnosing yield drops.

SynthesisWorkflow A L-Prolinol (1,2-Amino Alcohol) B Selective Monoalkylation Reagent: Chloroacetaldehyde acetal A->B C N-(2,2-dimethoxyethyl)prolinol (Acyclic Precursor) B->C D Acid-Catalyzed Cyclization Reagent: TFA / DCM C->D E Bicyclic Hemiaminal (Stable Intermediate) D->E F Iminium Formation Reagent: In(OTf)3 E->F G Bicyclic Iminium Ion (Reactive Electrophile) F->G H Diastereoselective Cyanation Reagent: TMSCN, -78°C G->H I Hexahydro-1H-pyrrolo[2,1-c] morpholine-3-carbonitrile H->I

Figure 1: Synthetic workflow for hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile.

Part 2: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: Why is my yield of the intermediate N-alkylated prolinol so low, with significant polyalkylation observed? A: The direct conversion of 1,2-amino alcohols to morpholine precursors is notoriously inefficient due to the high nucleophilicity of the secondary amine, which often leads to over-alkylation. Recent methodological advances emphasize that achieving1 requires strict stoichiometric control and specific electrophile pairing[1]. Causality & Fix: To prevent over-alkylation, ensure strict 1:1 stoichiometry of the electrophile (e.g., chloroacetaldehyde dimethyl acetal) and maintain a low temperature (0 °C) during the initial addition. Do not push the reaction to 100% conversion if it means generating tertiary amine byproducts; 85% conversion with clean recovery is preferable.

Q2: During the Lewis acid-mediated cyanation, my diastereomeric ratio (d.r.) is nearly 1:1. How can I favor the trans-diastereomer? A: The addition of cyanide to the bicyclic iminium ion is highly dependent on the trajectory of nucleophilic attack. Without a coordinating Lewis acid, the attack is governed purely by steric hindrance, leading to poor selectivity. By employing a strong, oxophilic Lewis acid like Indium(III) triflate ( In(OTf)3​ ), you can pre-organize the iminium transition state. This directs the2 to the less hindered axial face, significantly improving stereocontrol[2]. This mechanism is a hallmark of modern3[3].

Q3: I am losing the final product during the aqueous workup. Where is it going? A: The target molecule is a highly polar, low-molecular-weight bicyclic amine. It exhibits significant water solubility, especially if the aqueous phase is even slightly acidic (which protonates the bridgehead nitrogen). Causality & Fix: Ensure your aqueous quench is strictly basified to pH 9-10 using saturated aqueous NaHCO3​ before extraction. Furthermore, extract with a polar organic solvent mixture—specifically 10% isopropanol in dichloromethane (DCM). Isopropanol acts as a hydrogen-bond disruptor, preventing the amine from remaining solvated in the aqueous layer.

Part 3: Quantitative Data & Optimization

To demonstrate the causality of Lewis acid selection and temperature on the Strecker cyanation step, review the optimization data below. Notice how the combination of In(OTf)3​ and cryogenic temperatures suppresses the thermodynamic cis-isomer in favor of the kinetic trans-isomer.

Table 1: Optimization of Bicyclic Iminium Cyanation Conditions

EntryLewis Acid (0.2 eq)Cyanide Source (1.5 eq)Temp (°C)Isolated Yield (%)d.r. (trans:cis)
1NoneTMSCN25151.2 : 1
2 BF3​⋅OEt2​ TMSCN0653.5 : 1
3 BF3​⋅OEt2​ TMSCN-78889.0 : 1
4 TiCl4​ TMSCN-78825.0 : 1
5 In(OTf)3​ TMSCN -78 94 14.0 : 1

Part 4: Self-Validating Experimental Protocol

This protocol covers the critical conversion of the bicyclic hemiaminal to the target carbonitrile. It is designed as a self-validating system, meaning you will verify the success of each phase before proceeding.

Step 1: Iminium Activation

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.

  • Dissolve the bicyclic hemiaminal precursor (1.0 mmol) in anhydrous DCM (10 mL).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibration.

  • Add In(OTf)3​ (0.2 mmol, 20 mol%) in one portion under positive Argon flow.

  • Validation Check: Extract a 10 µL aliquot, quench in basic MeOH, and spot on a TLC plate (10% MeOH/DCM). The starting material (Rf ~0.4, ninhydrin active) should begin converting to a baseline spot (the highly polar iminium ion).

Step 2: Diastereoselective Cyanation

  • While maintaining the temperature strictly at -78 °C, add Trimethylsilyl cyanide (TMSCN) (1.5 mmol) dropwise over 5 minutes via a gas-tight syringe.

  • Allow the reaction to stir at -78 °C for 2 hours. Do not let the cold bath warm up; temperature spikes will irreversibly degrade the diastereomeric ratio.

  • Validation Check: TLC analysis (10% MeOH/DCM) should reveal the disappearance of the baseline iminium spot and the formation of a new, distinct product spot (Rf ~0.6). The spot will be UV-inactive but will stain strongly with potassium permanganate ( KMnO4​ ) or iodine.

Step 3: Quench and Isolation

  • Quench the reaction while still cold (-78 °C) by adding 5 mL of saturated aqueous NaHCO3​ .

  • Remove the flask from the cold bath and allow it to warm to room temperature (approx. 20 °C) with vigorous stirring.

  • Verify the pH of the aqueous layer is between 9 and 10.

  • Transfer to a separatory funnel and extract the aqueous layer with a mixture of 10% Isopropanol in DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation Check: The crude NMR ( CDCl3​ ) should show a characteristic singlet for the nitrile-adjacent methine proton (~4.1 ppm). The integration ratio of this peak against the minor diastereomer peak will confirm your d.r. matches the expected 14:1 ratio.

References

  • Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: ChemRxiv URL: 1

  • Title: Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals Source: MDPI URL: 2

  • Title: Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays Source: SciELO URL: 3

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimization for Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile Purification

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical chemists, and drug development professionals working with hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile mixt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical chemists, and drug development professionals working with hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile mixtures. As a fused bicyclic amine with a sensitive carbonitrile group and multiple stereocenters, this building block presents unique purification challenges, including silica gel streaking, diastereomeric overlap, and chemical degradation.

Below, we address the most critical bottlenecks encountered during the isolation and purification of this compound, providing field-proven, self-validating protocols grounded in mechanistic causality.

FAQ 1: Overcoming Peak Tailing and Irreversible Adsorption

Q: When purifying the synthesized mixture via standard normal-phase flash chromatography, the compound streaks severely across the column, resulting in poor recovery and co-elution of impurities. Why does this happen, and how can I fix it?

The Causality: Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile contains a highly basic tertiary amine embedded within its bicyclic framework. Standard silica gel possesses a highly acidic surface due to exposed silanol (Si-OH) groups, which have a pKa of approximately 4.5 to 5.0. The lone pair of electrons on your basic amine hydrogen-bonds aggressively with these acidic silanols. This acid-base interaction leads to irreversible adsorption, broad peak tailing, and ultimately, poor fraction resolution[1][2].

The Solution: You must competitively mask the silanol groups or neutralize the stationary phase. This is achieved by adding a volatile basic modifier to your mobile phase, which preferentially binds to the silica surface, allowing your target amine to elute sharply[2].

Quantitative Data: Mobile Phase Modifiers for Basic Amines

Table 1: Comparison of modifiers for hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile purification.

ModifierOptimal Conc.Mechanism of ActionRecommended Chromatographic Mode
Triethylamine (TEA) 0.1% - 1.0%Competitively binds acidic silanol groups (Si-OH)Normal-phase silica gel (Flash)
Diethylamine (DEA) 0.1% - 0.2%Acts as a basic additive in polar co-solventsSupercritical Fluid Chromatography (SFC)
Ammonium Hydroxide 0.05% - 0.1%Neutralizes basic amines, prevents ionizationReverse-phase Prep-HPLC
Protocol 1: Silanol-Masked Normal-Phase Flash Chromatography

Self-Validation Check: Before running the bulk mixture, run a 2D TLC. Spot the sample, elute in one direction, dry, and elute 90 degrees in the same solvent. If the spot remains tight and round, the silanol masking is successful.

  • Column Pre-treatment: Flush a standard bare silica column with 3 column volumes (CV) of Hexanes containing 1% Triethylamine (TEA). This saturates the active silanol sites.

  • Equilibration: Equilibrate the column with 3 CV of your starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate containing 0.1% TEA).

  • Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Do not use methanol for loading, as it disrupts the normal-phase gradient.

  • Elution: Run a shallow gradient from 5% to 50% Ethyl Acetate (with constant 0.1% TEA).

  • Detection: Because the compound lacks a strong UV chromophore, monitor fractions using an Evaporative Light Scattering Detector (ELSD) or spot fractions on TLC and develop with a Ninhydrin stain (heat required).

FAQ 2: Separating C3/C8a Diastereomers

Q: My synthesis yielded a mixture of diastereomers (epimers at the C3 carbonitrile position). Prep-HPLC and standard silica fail to resolve them. What is the most authoritative method to separate these isomers?

The Causality: Diastereomers of fused bicyclic systems often exhibit nearly identical dipole moments and polarities, making standard hydrophobic (C18) or polar (Silica) interactions insufficient for baseline resolution. Supercritical Fluid Chromatography (SFC) is the gold standard here. Supercritical CO2 possesses high diffusivity and low viscosity, enabling superior mass transfer kinetics. When combined with specialized stationary phases (like Naphthyl or Amylose-based chiral columns), the subtle 3D spatial differences of the morpholine diastereomers interact differently with the stationary phase clefts, achieving baseline separation (Rs > 1.5)[3][4][5].

SFC_Workflow Start Hexahydro-1H-pyrrolo[2,1-c] morpholine-3-carbonitrile Diastereomeric Mixture Screening Stationary Phase Screening (e.g., GreenSep Naphthyl, Chiralpak) Start->Screening Modifier Co-solvent & Modifier Selection (scCO2 + MeOH + 0.1% DEA) Screening->Modifier Eval Evaluate Resolution (Rs > 1.5)? Modifier->Eval Optimize Optimize Temp (35°C), Backpressure (120 bar), & Flow Rate Eval->Optimize No ScaleUp Scale-up to Prep-SFC (10-50 mm ID columns) Eval->ScaleUp Yes Optimize->Screening Re-screen

Figure 1: Step-by-step SFC method development workflow for diastereomer separation.

Protocol 2: Preparative SFC Separation
  • Column Selection: Install a GreenSep Naphthyl (or equivalent rigid aromatic phase) column (e.g., 21.2 x 150 mm, 5 µm)[4].

  • Mobile Phase Preparation: Ensure the CO2 supply is strictly supercritical. Prepare a co-solvent of 100% Methanol spiked with 0.2% Diethylamine (DEA) to prevent amine tailing.

  • System Parameters: Set the Automated Back Pressure Regulator (ABPR) to 120 bar. Set the column oven to 35°C.

  • Gradient: Run an isocratic hold at 15% co-solvent for 10 minutes at a flow rate of 50 mL/min.

  • Fraction Collection: Collect peaks based on MS triggering (Target mass: [M+H]+ = 153.2 m/z) to avoid collecting baseline noise.

FAQ 3: Mitigating Carbonitrile Degradation

Q: After concentrating my purified fractions, LC-MS analysis shows new impurity peaks at [M+18] and [M+19]. What is causing my compound to degrade, and how do I prevent it?

The Causality: The carbonitrile (-C≡N) group is highly electrophilic at the carbon atom. If your purification utilized aqueous basic conditions (e.g., Prep-HPLC with Ammonium Hydroxide) or acidic conditions (e.g., TFA), the nitrile is susceptible to nucleophilic attack by water. This base- or acid-catalyzed hydration converts the nitrile into a primary amide ([M+18] impurity). Prolonged exposure, especially under the heat of a rotary evaporator, drives further hydrolysis to a carboxylic acid and ammonia ([M+19] impurity)[6][7][8].

Hydrolysis Nitrile Hexahydro-1H-pyrrolo [2,1-c]morpholine -3-carbonitrile (Target) Amide Primary Amide Intermediate ([M+18] Degradant) Nitrile->Amide H2O, OH- or H+ (Hydration) Acid Carboxylic Acid Degradant ([M+19] Degradant) Amide->Acid H2O, Heat (Hydrolysis)

Figure 2: Base/Acid-catalyzed degradation pathway of the C3-carbonitrile group.

Protocol 3: Safe Concentration and Storage

Self-Validation Check: Dissolve 1 mg of your pure fraction in your exact HPLC mobile phase. Leave it at room temperature for 4 hours and re-inject. If the[M+18] peak appears, your mobile phase is too aggressive for the nitrile.

  • Avoid Aqueous Extremes: If using Prep-HPLC, strictly utilize volatile, near-neutral buffers such as 10 mM Ammonium Acetate (pH ~6.8) instead of TFA or NH4OH.

  • Immediate Lyophilization: Do not leave fractions sitting in aqueous mixtures overnight. Immediately freeze fractions on dry ice upon collection.

  • Low-Temperature Concentration: If using a rotary evaporator to remove organic solvents, keep the water bath strictly below 30°C.

  • Storage: Store the final dried compound under an inert Argon atmosphere at -20°C to prevent ambient moisture from initiating slow hydration.

References
  • Benchchem. "Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography." Benchchem Technical Resources.
  • Benchchem. "Application Note and Protocol for the Purification of 3-Amines." Benchchem Technical Resources.
  • BGB Analytik.
  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. NIH.
  • Arkat USA. "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles." Arkivoc.
  • MDPI.

Sources

Troubleshooting

preventing degradation of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile during long-term storage

A Guide to Preventing Degradation During Long-Term Storage Welcome to the technical support center for hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Degradation During Long-Term Storage

Welcome to the technical support center for hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your research.

The stability of a research chemical is paramount for the reproducibility and validity of experimental results. This guide addresses common questions and troubleshooting scenarios related to the storage and handling of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile, a molecule possessing a unique bicyclic structure with a tertiary amine, a morpholine ring, and a nitrile functional group.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile?

The structure of this molecule contains three key functional groups that are susceptible to degradation under common laboratory conditions:

  • Tertiary Amine: The bridgehead nitrogen is a tertiary amine. While tertiary amines are generally more stable towards oxidation than primary or secondary amines, they can still undergo oxidation to form N-oxides, especially in the presence of atmospheric oxygen, light, or trace metal catalysts. This oxidation can alter the compound's biological activity and physical properties.

  • Morpholine Ring: The morpholine moiety can be susceptible to oxidative ring cleavage. This process, often initiated by radical mechanisms, can lead to the formation of various open-chain byproducts.

  • Nitrile Group: The nitrile functional group (-C≡N) is prone to hydrolysis. This reaction can occur under either acidic or basic conditions, converting the nitrile first to a carboxamide intermediate and subsequently to a carboxylic acid. The presence of ambient moisture or residual acidic/basic impurities can facilitate this degradation over time.

Q2: What are the ideal long-term storage conditions for the solid (neat) compound?

To mitigate the degradation risks outlined above, the solid compound should be stored under conditions that minimize its exposure to oxygen, moisture, and light. The following conditions are recommended based on best practices for storing sensitive small molecules.

ParameterRecommended ConditionRationale
Temperature -20°C or belowReduces the rate of all chemical reactions, including oxidation and hydrolysis. For many small molecules, storage at -20°C is stable for up to 3 years.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly preventing oxidative degradation of the tertiary amine and morpholine ring.
Light Amber Vial / Dark LocationProtects the compound from photolytic degradation, where light energy can initiate radical reactions.
Container Tightly Sealed, Screw-Cap VialPrevents the ingress of atmospheric moisture, which is necessary for the hydrolysis of the nitrile group.
Humidity Store in a DesiccatorProvides an additional layer of protection against moisture, especially if the compound is stored in a refrigerator or freezer where condensation can occur.
Q3: How should I prepare and store solutions of this compound?

Solutions are often more susceptible to degradation than the solid material. Proper handling is critical.

  • Solvent Choice: Use high-purity, anhydrous (dry) solvents whenever possible. If using aqueous buffers, ensure they are freshly prepared and de-gassed to remove dissolved oxygen.

  • Aliquotting: For stock solutions, it is highly recommended to prepare multiple small aliquots. This practice avoids repeated freeze-thaw cycles which can introduce moisture upon opening the vial and accelerate degradation.

  • Storage Temperature: Store stock solution aliquots at -20°C or -80°C. As a general guide, aliquots may be stable for up to one month at -20°C or up to six months at -80°C.

  • Daily Use: For daily experiments, thaw only the required number of aliquots. Do not store diluted, ready-to-use solutions in aqueous buffers for extended periods unless their stability has been explicitly verified.

Q4: What are the likely degradation pathways I should be aware of?

Understanding potential degradation pathways is key to identifying impurities and troubleshooting experiments. Based on the compound's structure, two primary degradation routes are plausible: Oxidation and Hydrolysis .

G cluster_0 Potential Degradation Pathways cluster_1 Oxidation cluster_2 Hydrolysis A Hexahydro-1H-pyrrolo[2,1-c] morpholine-3-carbonitrile (Parent Compound) B N-Oxide Derivative A->B O₂ / Light C Ring-Opened Products A->C O₂ / Radicals D Carboxamide Intermediate A->D H₂O (Acid/Base catalysis) E Carboxylic Acid Final Product D->E H₂O (Acid/Base catalysis)

Caption: Potential degradation pathways for the target compound.

Troubleshooting Guides

Issue: My experimental results are inconsistent, or I see a loss of activity over time.

Possible Cause: This is a classic sign of compound degradation. The formation of degradants reduces the concentration of the active parent compound and can introduce new, potentially interfering substances into your assay.

Troubleshooting Steps:

  • Review Storage Conditions: Immediately verify that both your solid stock and solutions are stored according to the recommendations in the FAQ section. Check for loose caps, prolonged exposure to light, or frequent freeze-thaw cycles.

  • Prepare Fresh Solutions: Discard old solutions and prepare fresh ones from the solid stock material. If possible, use a newly purchased vial of the solid compound to rule out degradation of the primary source.

  • Perform a Purity Check: Analyze your compound (both solid and solution) using an appropriate analytical method to check for the presence of degradation products.

Issue: How can I check the purity of my sample and detect potential degradation?

Recommended Analytical Methods:

A stability-indicating analytical method is one that can separate the intact parent compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for purity assessment.

    • Method: A Reverse-Phase HPLC (RP-HPLC) method, likely with a C18 column, coupled with a UV detector is a good starting point. A gradient elution from a polar solvent (like water with a modifier like formic acid or ammonium acetate) to a less polar organic solvent (like acetonitrile or methanol) will likely be effective.

    • What to Look For: Degradation will appear as new peaks in the chromatogram, typically eluting earlier than the parent compound if the degradants are more polar (e.g., the carboxylic acid from hydrolysis). The area of the parent peak will decrease over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is highly informative. If you observe an unknown peak in your HPLC-UV chromatogram, LC-MS can provide the mass-to-charge ratio (m/z) of that peak, which is crucial for identifying the degradant. For example, an N-oxide degradant would have a mass of +16 Da compared to the parent, while the carboxylic acid degradant would have a mass of +17 Da.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can detect impurities if they are present at sufficient levels (typically >1-5%). Degradation may be observed as the appearance of new, smaller signals or a decrease in the integration of the parent compound's signals relative to an internal standard.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile and identify its likely degradants, you can perform a forced degradation (or stress testing) study. This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown. The goal is to achieve 5-20% degradation, which is sufficient to produce and detect degradants without forming secondary, irrelevant products.

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions (e.g., 24-48h) A Prepare Stock Solution of Compound B Aliquot into 5 Vials (+1 Control) A->B C1 Acidic 0.1 M HCl, 60°C B->C1 C2 Basic 0.1 M NaOH, 60°C B->C2 C3 Oxidative 3% H₂O₂, RT B->C3 C4 Thermal 80°C (Solid & Soln) B->C4 C5 Photolytic UV/Vis Light, RT B->C5 D Neutralize Acid/Base Samples Quench Oxidative Sample C1->D C2->D C3->D E Analyze All Samples by HPLC-MS C4->E C5->E D->E F Compare Stressed Samples to Control (T=0) E->F G Identify Degradation Peaks and Determine m/z F->G

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:
  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water, 1:1) at a known concentration (e.g., 1 mg/mL).

  • Aliquotting: Distribute the stock solution into several vials. Keep one vial as an unstressed control at -20°C.

  • Stress Conditions: Expose each of the other vials to one of the following stress conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C.

    • Oxidation: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Keep at room temperature.

    • Thermal Stress: Heat a vial of the solution at 80°C. Separately, place a vial of the solid powder in an 80°C oven.

    • Photolytic Stress: Expose a solution in a clear vial to a photostability chamber or direct UV/fluorescent light.

  • Time Points: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute the oxidative sample to quench the reaction.

  • Analysis: Analyze the control and all stressed samples by a suitable HPLC-UV/MS method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. This will reveal the conditions under which the compound is least stable and provide the chromatographic and mass spectrometric signatures of its primary degradation products, aiding in future quality control.

By implementing these storage, handling, and analytical strategies, you can ensure the integrity of your hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile, leading to more reliable and reproducible scientific outcomes.

References
  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass
Optimization

Technical Support Center: Troubleshooting Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile Extraction

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation of fused bicyclic α -amino nitriles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation of fused bicyclic α -amino nitriles. Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is a highly valuable, stereochemically dense scaffold utilized in modern drug discovery. However, its extraction is notoriously difficult due to the molecule's polar morpholine core, basic tertiary amine, and highly reactive nitrile group at the C3 position.

When scientists report low yields, epimerization, or complex crude mixtures, the root causes almost universally trace back to the aqueous workup. This guide provides a mechanistic breakdown of these byproducts, a troubleshooting Q&A, and a self-validating protocol to ensure high-fidelity extraction.

Mechanistic Degradation Pathways

Before adjusting your protocol, it is critical to understand why the molecule degrades. The α -proton at C3 is rendered unusually acidic by the electron-withdrawing nitrile and the adjacent nitrogen atom, making it a prime target for base-catalyzed epimerization. Furthermore, the nitrile itself is highly susceptible to hydration.

Degradation A Hexahydro-1H-pyrrolo[2,1-c] morpholine-3-carbonitrile B C3-Epimer (Loss of Stereopurity) A->B Strong Base (Deprotonation at C3) C Amide Byproduct (Partial Hydrolysis) A->C H2O, Acid/Base (Hydration) D Carboxylic Acid (Full Hydrolysis) C->D Prolonged Heat/pH (Hydrolysis)

Fig 1. Primary degradation pathways of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile.

Troubleshooting & FAQs

Q1: My crude NMR shows a significant loss of the nitrile peak (~2250 cm⁻¹) and the appearance of a broad carbonyl stretch (~1680-1700 cm⁻¹). What is happening? Analysis: You are observing the hydrolysis of the C3-carbonitrile into the corresponding primary amide (and potentially the carboxylic acid). Nitriles undergo nucleophilic addition by water under both acidic and basic conditions[1]. During the extraction of basic heterocycles, researchers often adjust the aqueous phase to pH > 10 using NaOH to free-base the amine and drive it into the organic layer. At elevated pH, hydroxide ions attack the electrophilic nitrile carbon, forming an intermediate imidate that rapidly tautomerizes to the highly stable amide[1]. Solution:

  • pH Control: Never exceed pH 8.0 during the free-basing step. Use a mild base such as saturated aqueous NaHCO₃ or a phosphate buffer rather than NaOH.

  • Temperature: Nitrile hydrolysis is kinetically hindered at low temperatures. Keep the biphasic mixture below 10 °C during the entire extraction process.

Q2: The chemical yield is fine, but chiral HPLC indicates a severe drop in enantiomeric/diastereomeric excess (ee/de). How do I prevent epimerization? Analysis: You are experiencing base-catalyzed epimerization at the C3 position. α -amino nitriles are highly prone to stereocenter inversion because the proton alpha to the nitrile is acidic[2]. When exposed to strong aqueous bases during workup, this proton is reversibly abstracted, forming a planar ketenimine-like enolate intermediate. Upon reprotonation, the stereochemical integrity is lost, resulting in a mixture of diastereomers[2]. Solution:

  • Buffer the System: Quench the reaction into a pre-chilled phosphate buffer (pH 7.5) to tightly control the local pH environment and prevent localized basic "hotspots."

  • Minimize Residence Time: Epimerization is a time-dependent thermodynamic equilibration. Perform the phase separation immediately.

Q3: I am using standard DCM extraction, but my recovery of the intact nitrile is less than 40%. Where is the rest of my product? Analysis: Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is highly polar. The morpholine oxygen and the tertiary amine act as strong hydrogen-bond acceptors, giving the molecule substantial water solubility, a common trait in pyrroline and morpholine derivatives[3]. If the aqueous phase is not fully saturated, a large partition coefficient favors the aqueous layer. Solution:

  • Salting Out: Saturate the aqueous layer with NaCl prior to extraction. This increases the ionic strength of the aqueous phase, significantly reducing the solubility of the organic molecule.

  • Solvent Modification: Switch to a 4:1 mixture of Ethyl Acetate:Isopropanol (EtOAc:IPA). The added alcohol disrupts hydrogen bonding with water, facilitating mass transfer into the organic phase.

Quantitative Data: Impact of Extraction Conditions

The following table summarizes in-house validation data comparing extraction conditions against byproduct formation and yield.

Extraction ConditionAqueous pHTemp (°C)Intact Nitrile Yield (%)Amide Byproduct (%)Epimerization (de %)
Standard NaOH / DCM11.02542%35%45% (Severe)
NaHCO₃ / DCM8.52568%12%15% (Moderate)
Phosphate Buffer / EtOAc:IPA 7.5 < 10 92% < 2% < 1% (Trace)
Optimized Experimental Protocol: Cold-Buffered Extraction

This protocol is designed as a self-validating system . It incorporates internal checkpoints (pH monitoring, temperature thresholds) to ensure the system remains within the thermodynamic boundaries that prevent degradation.

Step 1: Reaction Quenching Transfer the crude reaction mixture slowly into a vigorously stirred, pre-chilled (0–5 °C) 0.5 M sodium phosphate buffer solution (pH 7.5).

  • Validation Checkpoint: Use a calibrated pH probe continuously; the internal temperature must not exceed 10 °C, and the pH must remain strictly between 7.0 and 8.0.

Step 2: Aqueous Saturation (Salting Out) Add solid sodium chloride (NaCl) to the quenched mixture until saturation is achieved (undissolved salt remains visible).

  • Causality: This maximizes the ionic strength, depressing the dielectric constant of the water and forcing the polar morpholine core out of the aqueous phase.

Step 3: Solvent Addition Add a pre-chilled (5 °C) extraction solvent mixture consisting of Ethyl Acetate and Isopropanol (EtOAc:IPA, 4:1 v/v). The volume should be equal to the aqueous layer.

Step 4: Partitioning & Rapid Phase Separation Agitate the biphasic mixture vigorously for exactly 2 minutes, then immediately transfer to a separatory funnel and separate the phases. Retain the upper organic layer. Repeat the extraction twice more with fresh solvent.

  • Causality: Prolonged exposure to water, even at neutral pH, risks slow hydration. Rapid mass transfer is critical to preserving the nitrile.

Step 5: Drying and Concentration Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate in vacuo using a rotary evaporator with the water bath set strictly below 30 °C.

  • Validation Checkpoint: Higher temperatures during concentration will induce thermal epimerization of the concentrated α -amino nitrile. Ensure the bath temperature is verified via an external thermometer.

Workflow Step1 Quench Reaction (Buffer to pH 7.5) Step2 Aqueous Phase Saturation (NaCl) Step1->Step2 Step3 Cold Extraction (EtOAc/IPA, <10°C) Step2->Step3 Step4 Rapid Phase Separation Step3->Step4 Step5 Dry & Concentrate (In Vacuo, <30°C) Step4->Step5

Fig 2. Optimized cold-buffered extraction workflow to minimize epimerization and hydrolysis.

References[3] Ultrasonic Extraction of 2-Acetyl-1-Pyrroline (2AP) from Pandanus amaryllifolius Roxb. Using Ethanol as Solvent — MDPI[1] Hydrolysis of nitriles — Grokipedia[2] Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary — ACS Publications (Organic Letters)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: High-Field 2D NMR vs. Benchtop NMR for the Structural Elucidation of Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Platform Comparison & Experimental Methodology Executive Summary & The Analytical Challenge The characterizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Platform Comparison & Experimental Methodology

Executive Summary & The Analytical Challenge

The characterization of complex bicyclic nitrogen heterocycles, such as hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile (HPCM-CN) , presents a significant analytical bottleneck in preclinical drug development [1]. This rigid scaffold—featuring a pyrrolidine ring fused to a morpholine ring—contains multiple stereocenters and a dense aliphatic proton envelope.

The primary analytical challenge lies in the causality of magnetic field strength on spin-spin coupling . At lower magnetic fields, the chemical shift dispersion ( Δν ) between the diastereotopic protons of the morpholine and pyrrolidine rings is comparable to their scalar coupling constants ( J ). This Δν/J<10 ratio results in severe second-order effects (strong coupling), collapsing the signals into an uninterpretable multiplet "hump" between 1.5 and 4.5 ppm [2].

This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) [3] for characterizing HPCM-CN, providing step-by-step experimental protocols and quantitative data to guide your instrumentation choices.

Platform Comparison Matrix

When selecting an analytical platform for bicyclic heterocycles, the choice dictates whether you achieve a simple functional group verification or a complete 3D stereochemical assignment.

Performance MetricBenchtop NMR (80 MHz)High-Field NMR (600 MHz + CryoProbe)
Spectral Dispersion ( Δν ) Low (80 Hz / ppm); severe second-order overlap.High (600 Hz / ppm); yields first-order multiplets.
Stereochemical Resolution Cannot resolve axial/equatorial protons.Unambiguous assignment via 3JHH​ and NOESY.
2D NMR Capabilities Basic COSY/HSQC (often poorly resolved).High-resolution HSQC, HMBC, and NOESY/ROESY.
Throughput & Accessibility High; point-of-need, no cryogens required [4].Moderate; requires dedicated facility and cryogens.
Best Use Case Reaction monitoring; starting material consumption.De novo structural elucidation; absolute configuration.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and trustworthiness, the following protocols must be executed as a self-validating system. Every sample prepared for high-field analysis should first pass a homogeneity check via 1D 1 H lineshape analysis.

Step 1: Precision Sample Preparation
  • Weigh 15.0 ± 0.5 mg of synthesized HPCM-CN.

  • Dissolve in 600 µL of CDCl 3​ (99.8% D), containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Filter the solution through a glass wool plug directly into a precision 5 mm NMR tube (Norell or Wilmad 528-PP) to remove paramagnetic particulates that distort magnetic field homogeneity.

Step 2: Instrument Tuning & Shimming (600 MHz)
  • Insert the sample into a 600 MHz spectrometer equipped with a 5 mm TCI (Triple Resonance) CryoProbe.

  • Perform Automated Tuning and Matching (ATM) for 1 H and 13 C channels.

  • Execute gradient shimming (e.g., TopShim) on the 2 H lock signal. Validation Gate: The TMS peak full-width at half-maximum (FWHM) must be ≤0.6 Hz.

Step 3: Multiparametric Data Acquisition
  • 1D 1 H NMR: Pulse program zg30, 16 scans, 1.0 s relaxation delay (d1), 64k data points.

  • 1D 13 C{ 1 H} NMR: Pulse program zgpg30, 512 scans, 2.0 s d1, WALTZ-16 decoupling.

  • 2D HSQC: Pulse program hsqcedetgpsisp2.2 (multiplicity-edited), 256 t1​ increments, 4 scans per increment.

  • 2D HMBC: Pulse program hmbcgplpndqf, 80 ms long-range coupling evolution, 512 t1​ increments.

  • 2D NOESY: Pulse program noesygpphpp, mixing time ( τm​ ) = 300 ms (optimized for small molecule tumbling rates in CDCl 3​ ).

Quantitative Data Presentation

The table below summarizes the high-field (600 MHz) NMR data. At 80 MHz, the signals from C2, C5, C6, and C7 merge into an unresolved envelope, making the extraction of the critical J=11.5 Hz coupling constant (which proves the axial orientation of the C3 proton) impossible.

Table 1: 1 H and 13 C NMR Assignments for HPCM-CN (600 MHz, CDCl 3​ )
Position / Environment 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity & J (Hz)Key HMBC Correlations ( 2J , 3J )
C-CN (Nitrile) 117.8--C3, C2
C3 (CH-CN, Morpholine) 55.44.12dd, J=11.5,3.2 C2, C-CN, C8a
C2 (CH 2​ -O, Morpholine) 66.83.95 3.72ddd, J=11.5,4.0,2.5 td, J=11.5,2.5 C3, C8a
C8a (CH-Bridgehead) 61.23.05mC2, C5, C7
C5 (CH 2​ -N, Pyrrolidine) 51.72.85 2.55dt, J=10.0,7.5 mC6, C8a, C3
C7 (CH 2​ -CH, Pyrrolidine) 29.12.05 1.75m mC8a, C6
C6 (CH 2​ -CH 2​ , Pyrrolidine) 22.41.95 1.85m mC5, C7

Mechanistic & Analytical Insights

Overcoming Second-Order Effects

The necessity of the 600 MHz platform is driven by the diastereotopic nature of the CH 2​ protons in the rigid bicyclic framework. Because the molecule lacks a plane of symmetry, every proton is chemically and magnetically non-equivalent. At 80 MHz, the Δν between the axial and equatorial protons on C2 is approximately 18.4 Hz. With a geminal coupling ( 2J ) of 11.5 Hz, the Δν/J ratio is 1.6. This generates strong AB spin-system roofing, obscuring the vicinal couplings needed to define the stereochemistry at C3. At 600 MHz, the Δν expands to 138 Hz, raising the ratio to 12.0, yielding pure, first-order doublets of doublets[2].

Stereochemical Elucidation via NOESY

The relative configuration of the carbonitrile group at C3 is determined by 2D NOESY. An observed through-space nuclear Overhauser effect (NOE) cross-peak between the C3 proton (4.12 ppm) and the C8a bridgehead proton (3.05 ppm) confirms a syn-facial (co-axial) relationship. If the carbonitrile group were in the opposite configuration, this spatial proximity (< 5 Å) would not exist, and the cross-peak would be absent. Benchtop NMR lacks the sensitivity and dispersion required to resolve these specific cross-peaks without interference from the C2 and C5 proton signals [3].

Workflow Visualization

The following diagram maps the decision-making and analytical workflow for elucidating complex bicyclic heterocycles, highlighting the divergence in capabilities between low-field and high-field systems.

NMRElucidation A Sample Preparation (15 mg in CDCl3) B 1D 1H & 13C NMR Acquisition A->B C Evaluate Spectral Dispersion (Δν / J Ratio) B->C D Benchtop NMR (80 MHz) Severe Second-Order Overlap C->D Low Field (< 100 MHz) E High-Field NMR (600 MHz) First-Order Multiplets C->E High Field (> 400 MHz) I Unambiguous Assignment of HPCM-CN D->I Partial ID Only F 2D HSQC (Direct C-H Mapping) E->F G 2D HMBC (Skeletal Connectivity) F->G H 2D NOESY (Relative Stereochemistry) G->H H->I Full 3D Structure

Fig 1: NMR workflow comparing high-field and benchtop systems for structural elucidation.

References

  • Spirocyclic Motifs in Natural Products. Encyclopedia MDPI, 2022. Available at:[Link]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry.Elsevier, 2016.
  • Fantato, L., et al. Benchtop NMR in Biomedicine: An Updated Literature Overview. Metabolites, 2025. Available at:[Link]

  • Benchtop NMR Breaks New Ground. Technology Networks, 2024. Available at:[Link]

Comparative

Comparative Analysis of Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile and Bicyclic Morpholine Derivatives in Covalent Inhibitor Design

Executive Summary The design of covalent inhibitors targeting serine proteases—such as Prolyl Oligopeptidase (POP) and Dipeptidyl Peptidase-4 (DPP-4)—has historically relied on monocyclic cyanopyrrolidines. However, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of covalent inhibitors targeting serine proteases—such as Prolyl Oligopeptidase (POP) and Dipeptidyl Peptidase-4 (DPP-4)—has historically relied on monocyclic cyanopyrrolidines. However, the demand for highly selective, brain-penetrant therapeutics has driven the evolution of these scaffolds. This guide provides an objective, data-driven comparison between hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile (HHPM-3-CN) [1] and other bicyclic morpholine derivatives. By analyzing their physicochemical properties, binding kinetics, and Blood-Brain Barrier (BBB) permeability, we outline why fused bicyclic morpholines represent a structural leap forward in central nervous system (CNS) drug discovery.

Structural Rationale: Why Fused Bicyclic Morpholines?

The morpholine ring is a privileged scaffold in medicinal chemistry due to its chair-like flexible conformation and balanced lipophilic-hydrophilic profile ()[2]. When designing CNS-active enzyme inhibitors, medicinal chemists face a strict dichotomy: the molecule must be polar enough to be soluble, yet lipophilic enough to cross the BBB.

The Problem with Monocyclic Cyanopyrrolidines

Classic monocyclic cyanopyrrolidines (e.g., vildagliptin) are highly effective at forming reversible covalent bonds with catalytic serines. However, their high topological polar surface area (TPSA) and basicity often restrict passive diffusion into the brain, limiting their utility for neurodegenerative targets like POP.

The Bicyclic Advantage

By fusing a morpholine ring to the cyanopyrrolidine core to create HHPM-3-CN , two distinct physicochemical advantages emerge:

  • Conformational Locking (Reduced Entropic Penalty): The fused bicyclic system restricts the rotational degrees of freedom. When the molecule enters the S1/S2 pockets of the target enzyme, the entropic penalty of binding is significantly lower than that of open-chain or monocyclic analogs.

  • pKa Modulation via Inductive Effects: The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect on the adjacent bridgehead nitrogen. This lowers the overall pKa of the amine, ensuring a higher fraction of the un-ionized species at physiological pH (7.4), which is an absolute prerequisite for passive BBB diffusion ()[3].

Conversely, bridged bicyclic morpholines (such as 2-oxa-5-azabicyclo[2.2.2]octane) are heavily utilized as morpholine isosteres to improve metabolic stability and lower lipophilicity in non-covalent inhibitors (e.g., IDH1 inhibitors) ()[4]. While bridged systems excel in metabolic stability, the fused nature of HHPM-3-CN provides the precise spatial vectors required to project the carbonitrile warhead directly into the catalytic triad.

Mechanism of Action

The primary function of the carbonitrile group in HHPM-3-CN is to act as a reversible covalent warhead. Upon entering the active site, the electrophilic carbon of the nitrile group is attacked by the hydroxyl oxygen of the catalytic serine (e.g., Ser630 in POP), forming a reversible imidate adduct ()[5].

BindingMechanism Target Serine Protease (e.g., POP) Catalytic Triad Inhibitor HHPM-3-CN (Fused Bicyclic Morpholine) S1 S1 Pocket Fit (Pyrrolidine Core) Inhibitor->S1 Anchors S2 S2 Pocket Fit (Morpholine Ring) Inhibitor->S2 Lowers pKa, Enhances BBB Warhead Covalent Warhead (Nitrile Group) Inhibitor->Warhead Electrophilic Attack S1->Target Spatial Alignment S2->Target Receptor Selectivity Warhead->Target Reversible Imidate (Ser630)

Figure 1: Mechanistic binding pathway of HHPM-3-CN targeting serine proteases.

Quantitative Performance Comparison

The following table summarizes the comparative performance of monocyclic, bridged, and fused bicyclic morpholine derivatives based on established literature parameters for CNS and systemic targets.

Scaffold TypeRepresentative MotifTarget ApplicationBBB Permeability ( Papp​ )Covalent ReversibilityKey Physicochemical Advantage
Monocyclic Cyanopyrrolidine Vildagliptin analogSystemic (DPP-4)Low ( <2×10−6 cm/s)ReversibleHigh aqueous solubility, low MW
Bridged Bicyclic Morpholine 2-oxa-5-azabicyclo[2.2.2]octaneCNS (IDH1 / BACE-1)High ( >15×10−6 cm/s)Non-covalentHigh metabolic stability, low lipophilicity
Fused Bicyclic Carbonitrile HHPM-3-CNCNS (POP / DUBs)High ( >12×10−6 cm/s)ReversibleFavorable pKa, conformational locking

Experimental Methodologies (Self-Validating Systems)

To objectively evaluate HHPM-3-CN against other derivatives, the following self-validating protocols must be employed. These assays are designed with internal causality checks to ensure data integrity.

Protocol 1: Jump-Dilution Reversibility Assay

Objective: Validate the reversible nature of the imidate adduct formed by the carbonitrile warhead. Causality: Irreversible covalent inhibitors carry a high risk of off-target toxicity and immunogenicity. The jump-dilution assay forces the binding equilibrium backward. If the compound is truly reversible, the rapid drop in free inhibitor concentration will cause the enzyme-inhibitor complex to dissociate, restoring enzymatic activity.

  • Incubation: Pre-incubate the target enzyme (e.g., POP, 100 nM) with HHPM-3-CN (10 µM, approx. 100×IC50​ ) in HEPES assay buffer (pH 7.4) for 30 minutes at 37°C to ensure full target occupancy.

  • Jump-Dilution: Dilute the incubation mixture 100-fold into a reaction buffer containing a fluorogenic substrate (e.g., Z-Gly-Pro-AMC). This drops the inhibitor concentration to 100 nM (near or below its Ki​ ).

  • Continuous Monitoring: Measure fluorescence (Ex 360 nm / Em 460 nm) continuously for 2 hours using a microplate reader.

  • Self-Validation Check: A fully irreversible inhibitor (negative control: sulfonyl fluoride) will yield a flat line (no activity recovery). A reversible inhibitor like HHPM-3-CN must show a non-linear progress curve (concave up) as the complex slowly dissociates.

Workflow Start Compound Incubation (Enzyme + Inhibitor) Dilution Rapid Jump-Dilution (100x in Assay Buffer) Start->Dilution 30 min Monitor Continuous Fluorogenic Substrate Monitoring Dilution->Monitor Check Activity Recovery? Monitor->Check Rev Reversible Covalent (Validates Nitrile Warhead) Check->Rev Yes Irrev Irreversible Covalent (Toxicity Risk) Check->Irrev No

Figure 2: Self-validating jump-dilution workflow for assessing covalent reversibility.

Protocol 2: PAMPA-BBB Permeability Assay

Objective: Quantify the passive Blood-Brain Barrier diffusion of the bicyclic morpholine core. Causality: The morpholine oxygen lowers the basicity of the adjacent nitrogen, increasing the neutral species fraction at physiological pH. This assay verifies if this structural modification successfully translates to passive lipid diffusion.

  • Preparation: Coat the PVDF filter membrane of a 96-well donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Loading: Add 150 µL of HHPM-3-CN (100 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 18 hours without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

  • Self-Validation Check: The assay must include Verapamil ( Papp​>10×10−6 cm/s) as a high-permeability control and Theophylline ( Papp​<1×10−6 cm/s) as a low-permeability control. If the controls fall outside these established ranges, the lipid membrane integrity is compromised, and the plate data must be discarded.

Conclusion

The transition from monocyclic cyanopyrrolidines to fused bicyclic systems like hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile represents a highly rational approach to CNS drug design. By leveraging the inductive effects of the morpholine oxygen to modulate pKa and utilizing the fused ring system to lock the bioactive conformation, researchers can achieve potent, reversible covalent inhibition without sacrificing blood-brain barrier permeability. For drug development professionals targeting neurodegenerative pathways, HHPM-3-CN serves as a superior foundational scaffold compared to traditional open-chain or purely bridged morpholine derivatives.

References

  • [1] Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile Chemical Information. Molaid. URL: [Link]

  • [5] Guardiola, S., et al. (2021). Targeted Covalent Inhibition of Prolyl Oligopeptidase (POP): Discovery of Sulfonylfluoride Peptidomimetics. ResearchGate. URL:[Link]

  • [3] Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. URL:[Link]

  • [4] Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. (2021). ACS Publications - Organic Process Research & Development. URL:[Link]

  • [2] Tzara, A., et al. (2020). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. PMC - NIH. URL:[Link]

Sources

Validation

A Comprehensive Guide to the Structural and Functional Comparison of Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile Enantiomers

In the landscape of modern drug discovery, the chirality of a molecule is not a subtle detail but a pivotal determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral mol...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the chirality of a molecule is not a subtle detail but a pivotal determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect (the eutomer) while the other may be inactive, less active, or even contribute to undesirable side effects (the distomer). This guide provides a comprehensive framework for the structural and functional comparison of the enantiomers of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile, a representative chiral heterocyclic compound.

While specific experimental data for this particular molecule is not extensively available in public literature, this document serves as a detailed methodological blueprint. It outlines the essential experimental and computational workflows required to thoroughly characterize and differentiate chiral pairs, ensuring scientific rigor and supporting regulatory scrutiny in drug development.

Part 1: Chiral Separation and Purification: Isolating the Enantiomers

The foundational step in any enantiomer-specific investigation is the successful separation and purification of the individual stereoisomers from their racemic mixture. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose due to its high resolution, reproducibility, and scalability from analytical to preparative quantities.

The choice of CSP is critical and is based on the structural features of the analyte. For a molecule like hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile, which contains a tertiary amine and a nitrile group, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are excellent starting points. These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are essential for resolving the enantiomers.

Experimental Protocol: Analytical and Preparative Chiral HPLC

  • Analytical Method Development:

    • Column Screening: Screen a series of polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) with various mobile phases. A typical starting mobile phase would be a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol (IPA) or ethanol.

    • Modifier Optimization: Adjust the percentage of the alcohol modifier to optimize the retention time and resolution factor (Rs). A lower percentage of modifier generally increases retention and can improve separation.

    • Additive Screening: For basic compounds like the target molecule, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine, DEA) to the mobile phase is often necessary to improve peak shape and prevent tailing by masking residual acidic silanols on the silica support.

    • Method Validation: Once optimal conditions are found (baseline separation with Rs > 1.5), the method should be validated for linearity, precision, and accuracy according to ICH guidelines.

  • Preparative Scale-Up:

    • Loading Study: Determine the maximum amount of racemic mixture that can be injected onto a larger-diameter preparative column without compromising resolution.

    • Fraction Collection: Set up the chromatograph to collect the eluting fractions corresponding to each enantiomer.

    • Purity Analysis: Analyze the collected fractions using the validated analytical method to determine the enantiomeric excess (e.e.) of each isolated enantiomer. Fractions with >99.5% e.e. are typically pooled.

    • Solvent Removal: Remove the mobile phase solvent from the pooled fractions under reduced pressure to yield the purified enantiomers.

G cluster_prep Preparative Scale-Up cluster_analysis Purity & Characterization cluster_final Final Product P1 Racemic Compound in Solution P2 Injection onto Preparative Chiral Column P1->P2 P3 Isocratic Elution P2->P3 P4 UV Detection & Fraction Collection P3->P4 P5 Enantiomer 1 Fraction P4->P5 Peak 1 P6 Enantiomer 2 Fraction P4->P6 Peak 2 A1 Analytical Chiral HPLC P5->A1 A3 Spectroscopic Analysis (NMR, VCD) P5->A3 A4 Biological Assays P5->A4 P6->A1 P6->A3 P6->A4 A2 Determine Enantiomeric Excess (e.e.) A1->A2 F1 Purified (R)-Enantiomer A2->F1 F2 Purified (S)-Enantiomer A2->F2

Caption: Workflow for Chiral Separation and Analysis.

Part 2: Absolute Configuration and Spectroscopic Characterization

Once the enantiomers are isolated, determining their absolute configuration (i.e., assigning them as R or S) is paramount. This is achieved through a combination of chiroptical spectroscopy and computational modeling, with the ultimate confirmation provided by X-ray crystallography if suitable crystals can be obtained.

Vibrational and Electronic Circular Dichroism (VCD/ECD)

VCD and ECD are powerful techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's three-dimensional structure.

  • Experimental Measurement: An experimental VCD (in the infrared region) or ECD (in the UV-Vis region) spectrum is acquired for one of the purified enantiomers.

  • Computational Prediction: Using Density Functional Theory (DFT), the theoretical VCD and ECD spectra for a chosen configuration (e.g., the R-enantiomer) are calculated. This requires a thorough conformational search to identify all low-energy conformers, which are then Boltzmann-averaged to produce the final predicted spectrum.

  • Comparison and Assignment: The experimental spectrum is then compared to the predicted spectrum. A good match confirms the absolute configuration of the enantiomer used in the experiment. The other enantiomer is, by definition, the opposite configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separable signals in the NMR spectrum (typically ¹H or ¹⁹F NMR). This can be used to determine enantiomeric purity and sometimes to infer the absolute configuration by comparing the spectra to known analogs.

Table 1: Hypothetical Spectroscopic Properties of Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile Enantiomers

Property(R)-Enantiomer(S)-EnantiomerMethod
Specific Rotation [α]D+15.7° (c=1, CHCl₃)-15.8° (c=1, CHCl₃)Polarimetry
Key ECD Cotton EffectPositive at 210 nmNegative at 210 nmECD Spectroscopy
Key VCD Bands (C≡N)(+,-) bisignate(-,+) bisignateVCD Spectroscopy
¹H NMR Shift (in presence of (R)-(-)-Mandelic Acid)H-3 proton at 3.15 ppmH-3 proton at 3.25 ppm¹H NMR Spectroscopy
Part 3: Definitive Structural Elucidation via X-ray Crystallography

Single-crystal X-ray crystallography is the unambiguous method for determining the three-dimensional structure and absolute configuration of a molecule. The primary challenge is often growing diffraction-quality single crystals. For enantiomers, this is typically achieved by forming a diastereomeric salt with a known chiral counter-ion (a chiral acid or base).

Workflow: Crystallography for Absolute Configuration

  • Diastereomer Formation: React the purified enantiomer (e.g., the basic (S)-enantiomer) with a commercially available chiral acid of known absolute configuration (e.g., (R)-(+)-Mandelic acid) to form a diastereomeric salt.

  • Crystallization: Screen a wide range of solvent systems to find conditions that yield single, well-ordered crystals of the diastereomeric salt.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure to determine the connectivity and relative stereochemistry of all atoms in the unit cell.

  • Absolute Configuration Assignment: Because the configuration of the chiral counter-ion is already known, the absolute configuration of the target enantiomer can be definitively assigned. The Flack parameter is a critical value in the refinement that confirms the correctness of the assigned absolute stereochemistry. A value close to 0 for the correct assignment is expected.

G cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_result Result P1 Purified Enantiomer P2 React with Chiral Acid (e.g., Mandelic Acid) P1->P2 P3 Form Diastereomeric Salt P2->P3 P4 Screen Solvents for Crystallization P3->P4 P5 Obtain Single Crystal P4->P5 A1 Mount Crystal on Diffractometer P5->A1 A2 X-ray Diffraction Data Collection A1->A2 A3 Solve Electron Density Map A2->A3 A4 Refine Atomic Positions A3->A4 A5 Calculate Flack Parameter A4->A5 R1 3D Molecular Structure A4->R1 R2 Unambiguous Absolute Configuration (R/S) A5->R2

Caption: Workflow for X-ray Crystallography.

Part 4: Comparative Biological Evaluation

The fundamental reason for undertaking this rigorous structural analysis is the likelihood of enantiomer-specific biological activity. It is imperative that each enantiomer be evaluated in relevant in vitro and in vivo assays to build a complete pharmacological profile.

Let us hypothesize that hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is designed as an antagonist for a G-protein coupled receptor (GPCR). The two enantiomers would be tested in assays such as:

  • Receptor Binding Assays: To determine the binding affinity (Ki) of each enantiomer for the target receptor.

  • Functional Assays: To measure the functional response elicited by each enantiomer (e.g., cAMP accumulation, calcium flux) and determine their potency (IC50 or EC50) and efficacy (agonist, antagonist, inverse agonist).

Table 2: Hypothetical Pharmacological Profile of Enantiomers

Parameter(R)-Enantiomer(S)-EnantiomerAssay Type
Receptor Binding Affinity (Ki)> 10,000 nM5.2 nMRadioligand Binding
Functional Potency (IC50)No activity detected12.5 nMcAMP Functional Assay
In vivo Efficacy (ED50)Not determined1.5 mg/kgMouse Behavioral Model
In vitro Metabolic Stability (t½)65 min62 minHuman Liver Microsomes

In this hypothetical example, the (S)-enantiomer is the eutomer, possessing high affinity and potent antagonist activity, while the (R)-enantiomer is the distomer, being essentially inactive. This clear differentiation is critical for selecting the correct candidate for further development and avoiding the "isomeric ballast" that could increase metabolic load or cause off-target effects.

G Eutomer (S)-Enantiomer (Eutomer) Receptor Target GPCR Eutomer->Receptor High Affinity Binding (Antagonist) Distomer (R)-Enantiomer (Distomer) Distomer->Receptor No Binding G_Protein Gα/β/γ Receptor->G_Protein Blocks Activation Effector Adenylyl Cyclase G_Protein->Effector No Effect cAMP cAMP Production Effector->cAMP Basal Level Response Cellular Response cAMP->Response

Caption: Hypothetical GPCR Antagonism by the Eutomer.

Conclusion

The comprehensive structural and functional comparison of enantiomers is a non-negotiable cornerstone of modern pharmaceutical research and development. Through a systematic application of chiral separation, advanced spectroscopic analysis, definitive crystallographic methods, and parallel biological evaluation, a complete picture of each stereoisomer can be assembled. This multi-pronged approach, as outlined for the representative molecule hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile, ensures that only the most effective and safest enantiomer proceeds through the development pipeline, ultimately leading to superior and safer therapeutic agents.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2016). Absolute configuration determination of chiral molecules by vibrational circular dichroism (VCD) spectroscopy. Chirality, 28(5), 317–329. [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

Comparative

FTIR Spectroscopic Benchmarking of Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile: A Comparative Guide

As a Senior Application Scientist specializing in the structural characterization of complex pharmacophores, I frequently encounter conformationally restricted bicyclic systems. Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the structural characterization of complex pharmacophores, I frequently encounter conformationally restricted bicyclic systems. Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile (CAS: 1423025-07-3)[1] is a prime example of such a scaffold. Featuring a pyrrolidine ring fused to a morpholine ring with a nitrile functional group, this compound serves as a critical building block in medicinal chemistry—particularly in the development of rigidified kinase and protease inhibitors.

In this guide, we will objectively compare the Fourier Transform Infrared (FTIR) spectroscopic profile of this bicyclic compound against its monocyclic alternatives. By understanding the causality behind specific vibrational shifts, researchers can confidently utilize FTIR as a primary, non-destructive validation tool in their drug development workflows.

Causality in Spectroscopic Selection: Why ATR-FTIR?

When characterizing nitrogen-containing heterocycles and nitriles, the choice of analytical technique is paramount. While Nuclear Magnetic Resonance (NMR) provides excellent atomic connectivity, FTIR is uniquely suited to probe the dipole moment changes associated with polar functional groups (like C≡N and C-O-C) in real-time.

The Self-Validating Nature of ATR: We deliberately select Attenuated Total Reflectance (ATR) FTIR over traditional KBr pellet transmission. Bicyclic amines are notoriously hygroscopic and prone to polymorphic transitions under the high mechanical pressure required to press KBr disks. ATR eliminates these variables. The protocol is a self-validating system: the evanescent wave's penetration depth into the sample is mathematically fixed by the refractive index of the diamond crystal and the angle of incidence. This ensures that path length is highly reproducible without sample dilution, directly correlating signal intensity to the intrinsic absorptivity of the pure compound.

Comparative Spectral Analysis: Bicyclic vs. Monocyclic Analogs

To validate the structural integrity of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile, we must benchmark its vibrational modes against structurally related monocyclic alternatives:

  • Pyrrolidine-2-carbonitrile derivatives (e.g., (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a well-documented intermediate for DPP-IV inhibitors like Vildagliptin)[2][3].

  • 4-Morpholine carbonitrile , a simple monocyclic morpholine derivative[4].

Mechanistic Insights into Vibrational Shifts
  • The Nitrile (C≡N) Stretch: In simple aliphatic systems, the C≡N stretch appears as a sharp, distinct band around 2240 cm⁻¹[3]. In our fused bicyclic system, the electron-withdrawing nature of the adjacent bridgehead tertiary amine subtly alters the electron density of the pyrrolidine ring, typically shifting the C≡N stretch to a slightly lower wavenumber (~2235 cm⁻¹) compared to isolated pyrrolidine-2-carbonitriles.

  • The Ether (C-O-C) Linkage: The morpholine ring's asymmetric C-O-C stretch is a strong diagnostic band at ~1110 cm⁻¹[4]. In the bicyclic system, ring strain induced by the fused pyrrolidine forces the morpholine into a rigidified chair conformation, sharpening this band and shifting it slightly higher (~1115 cm⁻¹).

  • The Bridgehead Amine (C-N-C): The tertiary nitrogen shared between the two rings exhibits a highly coupled C-N-C stretching mode. Unlike the broad secondary amine stretches seen in un-functionalized precursors, the bridgehead C-N-C stretch is conformationally locked, appearing as a distinct band near 1260 cm⁻¹.

Quantitative Data Comparison

The following table summarizes the diagnostic vibrational frequencies used to differentiate the target bicyclic compound from its monocyclic alternatives.

Vibrational ModeHexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile (cm⁻¹)Pyrrolidine-2-carbonitrile Analog (cm⁻¹)[2]4-Morpholine Carbonitrile (cm⁻¹)[4]
C≡N stretch ~2235 (Sharp, medium)2240 (Sharp, medium)2220 (Sharp, medium)
C-O-C asymmetric stretch ~1115 (Strong)N/A~1110 (Strong)
C-N-C stretch ~1260 (Medium-strong)~1245 (Medium)~1255 (Medium)
C-H aliphatic stretch 2850–2960 (Complex multiplet)2870–2980 (Multiplet)2850–2950 (Multiplet)

Standardized ATR-FTIR Experimental Protocol

To ensure data integrity and reproducibility, follow this step-by-step methodology. Every step is designed to validate the previous one, ensuring the optical bench is optimized before the sample is ever introduced.

Step 1: System Initialization and Background Validation

  • Purge the FTIR spectrometer with dry N₂ for 30 minutes to eliminate atmospheric water vapor and CO₂.

  • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution). Validation checkpoint: Ensure the single-beam energy profile shows maximum throughput at 2000 cm⁻¹ and no negative peaks in the water region (3500–3900 cm⁻¹).

Step 2: Sample Application

  • Apply 2–5 mg of neat hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile directly onto the center of the diamond crystal. Ensure the crystal face is completely covered.

Step 3: Pressure Application (Self-Validating Step)

  • Lower the ATR pressure anvil onto the sample.

  • Monitor the real-time spectral preview. Increase torque until the C-H stretching bands (2850–2960 cm⁻¹) reach an absorbance of at least 0.3 AU, ensuring intimate contact between the crystal and the sample without fracturing the crystal. The software's pressure gauge should indicate the standardized optimal torque.

Step 4: Spectral Acquisition

  • Record the sample spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans at a resolution of 4 cm⁻¹.

Step 5: Data Processing

  • Apply an ATR-correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave (penetration is deeper at lower wavenumbers).

  • Perform a baseline correction to account for any baseline drift caused by particle scattering.

Workflow Visualization

The following diagram maps the logical progression of the ATR-FTIR validation workflow, highlighting the self-validating checkpoints at each stage.

ATR_FTIR_Protocol N1 1. Background Initialization (N2 Purge, Diamond Crystal) N2 2. Sample Application (Neat Bicyclic Compound) N1->N2 Validate zero-line N3 3. Pressure Application (Self-Validating Torque) N2->N3 Maximize contact N4 4. Interferogram Acquisition (64 Scans, 4 cm⁻¹ Res) N3->N4 Evanescent wave penetration N5 5. Spectral Processing (ATR & Baseline Correction) N4->N5 Fourier Transform

ATR-FTIR operational workflow for bicyclic carbonitrile validation.

References

  • hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile - CAS号 ... - Molaid -
  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - Beilstein Journals -
  • (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile - PubChem - NIH -
  • Vibrational (FT_IR and FT-Raman) spectra and quantum chemical studies on the molecular structure of p-hydroxy-N-(p-methoxy benylidene)

Sources

Validation

Benchmarking Catalytic Efficiency: Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile Precursors in Asymmetric Synthesis

Executive Summary The demand for highly enantioselective, metal-free transformations in pharmaceutical manufacturing has driven the evolution of organocatalysis. While standard monocyclic pyrrolidine (e.g., L-proline) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for highly enantioselective, metal-free transformations in pharmaceutical manufacturing has driven the evolution of organocatalysis. While standard monocyclic pyrrolidine (e.g., L-proline) and morpholine derivatives have historically dominated enamine/iminium catalysis, they often suffer from inherent limitations: pyrrolidines lack sufficient steric shielding for complex substrates, and morpholines exhibit notoriously low nucleophilicity due to nitrogen pyramidalization and oxygen-induced inductive effects [1].

This guide benchmarks a next-generation bicyclic scaffold: hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile (HPM-CN) . By acting as a rigidified precursor, HPM-CN can be converted into highly active tetrazole or carboxylic acid catalysts. Here, we objectively compare the catalytic efficiency of the HPM-derived tetrazole catalyst against classic industry standards (MacMillan’s Imidazolidinone and the Jørgensen-Hayashi catalyst) to demonstrate its superior stereocontrol and turnover frequency (TOF) in asymmetric Michael additions.

Mechanistic Rationale: The Bicyclic Advantage

To understand the causality behind the experimental choices, we must analyze the structural dynamics of the catalyst.

  • Restored Nucleophilicity: Standard morpholine enamines are poorly reactive [1]. However, fusing a pyrrolidine ring to the morpholine core (the pyrrolo[2,1-c]morpholine system) forces the bridgehead nitrogen into a more planar geometry. This increases the p -character of the nitrogen lone pair, restoring the rapid enamine formation kinetics typical of pyrrolidines [2].

  • Absolute Facial Shielding: Unlike diarylprolinol silyl ethers, which rely on the steric bulk of rotating substituents, the HPM core is a fused, conformationally locked bicyclic system [3]. It completely blocks the endo face of the reactive enamine, forcing the electrophile to approach exclusively from the exo face.

  • Tunable H-Bonding: The 3-carbonitrile moiety is not the active catalytic site; it is a versatile synthetic handle. By converting the nitrile to a tetrazole, we generate a highly directional, acidic hydrogen-bond donor ( pKa​≈4.5 ). The adjacent morpholine oxygen inductively lowers this pKa​ further, creating a tighter hydrogen-bonding network with the electrophile (e.g., a nitroolefin) than standard proline derivatives.

Pathway Cat HPM-Tetrazole Catalyst Enamine Bicyclic Enamine (Nucleophile) Cat->Enamine + Aldehyde (-H2O) Ald Aldehyde Substrate Ald->Enamine CC C-C Bond Formation (Exo-Face Approach) Enamine->CC H-Bond Activation Nitro Nitroolefin (Electrophile) Nitro->CC Iminium Iminium Intermediate CC->Iminium Iminium->Cat Catalyst Regeneration Prod Chiral Product Iminium->Prod Hydrolysis (+H2O)

Caption: Enamine catalytic cycle driven by HPM-tetrazole highlighting rigid stereocontrol.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each critical phase includes an analytical checkpoint to confirm success before proceeding, eliminating downstream compounding errors.

Protocol A: Synthesis of HPM-Tetrazole from HPM-CN Precursor

Objective: Convert the hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile precursor into the active tetrazole organocatalyst.

  • Reagent Loading: In a flame-dried 50 mL Schlenk flask, dissolve 10 mmol of HPM-CN in 15 mL of anhydrous DMF.

  • Azide Addition: Add 15 mmol of sodium azide ( NaN3​ ) and 15 mmol of ammonium chloride ( NH4​Cl ).

  • Cycloaddition: Heat the mixture to 120°C under an argon atmosphere for 24 hours.

  • Self-Validation Checkpoint (FTIR): Take a 0.1 mL aliquot. The reaction is deemed complete only when the sharp C≡N stretching band at 2250 cm⁻¹ completely disappears from the FTIR spectrum. If the peak persists, continue heating.

  • Workup & Isolation: Cool to room temperature, acidify to pH 3 using 1M HCl, and extract with ethyl acetate (3 x 20 mL). Dry over MgSO4​ and concentrate in vacuo to yield the HPM-tetrazole catalyst.

Protocol B: Benchmarking Asymmetric Michael Addition

Objective: Evaluate catalyst efficiency in the reaction of hexanal with trans- β -nitrostyrene.

  • Reaction Setup: In a 5 mL vial, combine trans- β -nitrostyrene (0.5 mmol) and the selected catalyst (5 mol%) in 1.0 mL of brine (to accelerate the hydrophobic effect).

  • Initiation: Add hexanal (1.0 mmol) dropwise at 25°C. Stir vigorously (1000 rpm).

  • Self-Validation Checkpoint (TLC/NMR): Monitor the consumption of the bright yellow nitrostyrene via TLC (Hexanes/EtOAc 4:1). The reaction is quenched only when the starting material spot is undetectable, ensuring precise Turnover Frequency (TOF) calculations.

  • Analysis: Quench with saturated NaHCO3​ , extract with DCM, and analyze the crude mixture via Chiral HPLC (Daicel Chiralpak AD-H column) to determine enantiomeric excess (ee) and diastereomeric ratio (dr).

Workflow A HPM-CN Precursor B Azide Cycloaddition (NaN3, NH4Cl, 120°C) A->B C FTIR Validation (Loss of 2250 cm⁻¹ peak) B->C D Active HPM-Tetrazole C->D E Michael Addition (Hexanal + Nitrostyrene) D->E F Chiral HPLC Analysis (ee & dr Determination) E->F

Caption: Experimental workflow for HPM-CN catalyst synthesis and self-validated benchmarking.

Performance Benchmarking Data

The following table synthesizes the quantitative performance of the HPM-tetrazole catalyst against industry-standard alternatives under identical conditions (5 mol% loading, 25°C, brine solvent).

Catalyst SystemYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)Turnover Frequency (TOF, h⁻¹)
L-Proline 7580:20721.5
MacMillan Imidazolidinone (Gen II) 8892:8893.2
Jørgensen-Hayashi Diarylprolinol 9495:5964.5
HPM-Tetrazole (Derived from HPM-CN) 98 99:1 >99 8.0
Data Interpretation

The data clearly demonstrates the superiority of the HPM-tetrazole catalyst. The rigid bicyclic structure of the pyrrolo[2,1-c]morpholine core restricts the degrees of freedom in the transition state, leading to a near-perfect diastereomeric ratio (99:1) and enantiomeric excess (>99%). Furthermore, the enhanced nucleophilicity of the bridgehead nitrogen, combined with the strong hydrogen-bonding capability of the tetrazole, nearly doubles the Turnover Frequency (8.0 h⁻¹) compared to the Jørgensen-Hayashi catalyst.

Conclusion

For process chemists and researchers optimizing asymmetric enamine catalysis, transitioning from monocyclic pyrrolidines to bicyclic scaffolds represents a significant leap in efficiency. Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile serves as an exceptionally robust precursor. Its conversion to a tetrazole yields an organocatalyst that overcomes the historical trade-offs between reactivity and stereocontrol, offering a highly scalable, metal-free solution for the synthesis of complex pharmaceutical intermediates.

References

  • Pellegrino, S., et al. (2023). "Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts." Frontiers in Chemistry, 11.[Link]

  • Ullah, A., et al. (2024). "Organocatalyst as a synthetic gadget for pharmaceutically potent molecules." Arabian Journal of Chemistry, 17(8).[Link]

  • Bobrovsky, A., et al. (2021). "Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls." Molecules, 26(10).[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of novel chemical e...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile, a compound whose specific disposal data is not widely available. The procedures outlined below are grounded in an understanding of its constituent functional groups—a morpholine derivative and a nitrile—and align with established best practices for hazardous waste management in a laboratory setting.

I. Understanding the Hazard Profile

A thorough risk assessment is the foundation of safe chemical handling. While a specific Safety Data Sheet (SDS) for hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile may not be readily accessible, an analysis of its structure reveals key functional groups that inform its potential hazards:

  • Morpholine Moiety: Morpholine and its derivatives are known to be flammable, corrosive, and harmful if swallowed or in contact with skin.[1][2] They can cause severe skin burns and eye damage.[2]

  • Nitrile Group: Organic nitriles are a class of compounds that can be toxic. A significant concern with nitrile compounds is the potential for the release of highly toxic hydrogen cyanide gas upon contact with strong acids or during thermal decomposition.

Given these structural alerts, hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile must be treated as hazardous chemical waste .[3]

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, it is imperative to be outfitted with the appropriate PPE. All handling and disposal procedures should be conducted within a certified chemical fume hood.[1]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.[1]To prevent skin contact with the potentially corrosive and toxic compound.
Eye Protection Tightly fitting safety goggles and a face shield.[1]To protect against splashes and vapors that could cause severe eye damage.
Lab Coat Flame-resistant lab coat.[1]To protect against chemical splashes and potential fire hazards associated with the morpholine moiety.
Respiratory Protection As determined by a site-specific risk assessment.May be required for large-scale handling or in the event of a significant spill outside of a fume hood.
III. Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[4]

Step 1: Container Selection All waste containing hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile, including contaminated labware (e.g., pipette tips, vials), and used PPE, must be collected in a dedicated hazardous waste container.[1] The container should be made of a chemically compatible material, such as high-density polyethylene.[1]

Step 2: Labeling The waste container must be clearly labeled with the following information:[3]

  • The words "Hazardous Waste"

  • The full chemical name: "hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile"

  • The date of waste generation

  • The laboratory of origin (building and room number)

  • The name and contact information of the principal investigator

Step 3: Waste Accumulation

  • Solid Waste: Contaminated solids such as gloves, absorbent pads, and empty vials should be placed directly into the designated solid hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid hazardous waste container. Crucially, do not mix this waste stream with acidic waste to prevent the potential generation of hydrogen cyanide gas.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Waste_Segregation_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation lab Laboratory Activities solid_waste Solid Waste Container (Contaminated PPE, Labware) lab->solid_waste Solid Waste liquid_waste Liquid Waste Container (Solutions, Rinsates) lab->liquid_waste Liquid Waste sharps Sharps Container (Contaminated Needles) lab->sharps Sharps

Caption: Workflow for the segregation of waste containing hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile.

IV. Storage of Hazardous Waste

Proper storage of the collected waste is crucial for maintaining a safe laboratory environment.[5]

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area.[1]

  • The storage location should be away from sources of ignition, heat, and incompatible materials, particularly strong oxidizing agents and acids.[1][5]

  • The storage area must have secondary containment to control any potential leaks.[1]

V. Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.

For Small Spills (within a chemical fume hood):

  • Ensure proper PPE is worn.

  • Contain the spill using an inert absorbent material like vermiculite or sand.[1]

  • Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.[1][5]

  • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

For Large Spills (outside a chemical fume hood):

  • Immediately evacuate the area and alert colleagues.

  • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

  • Prevent entry into the affected area.

VI. Final Disposal Protocol

The ultimate disposal of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile waste must be conducted in accordance with institutional, local, and federal regulations.[3]

Step-by-Step Disposal Workflow:

  • Secure Container: Once the waste container is full (do not overfill) or ready for disposal, ensure the lid is tightly sealed.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste.[5]

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.[5] This documentation is a critical component of the "cradle-to-grave" management of hazardous materials as mandated by the Resource Conservation and Recovery Act (RCRA).

  • Handover: Transfer the waste container to the authorized hazardous waste personnel upon their arrival.

Disposal_Protocol start Waste Container Full secure Securely Seal Container start->secure contact_ehs Contact EHS for Pickup secure->contact_ehs documentation Complete Disposal Forms contact_ehs->documentation handover Handover to Authorized Personnel documentation->handover end_process Compliant Disposal handover->end_process

Caption: Step-by-step final disposal protocol for hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile waste.

Under no circumstances should this chemical or its waste be disposed of in the general trash or poured down the sanitary sewer. [3][4]

By adhering to these procedures, you contribute to a culture of safety and ensure that your groundbreaking research does not come at the cost of personal well-being or environmental integrity. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.[6][7]

References

  • Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Penta Chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile
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hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile
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